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Basolite F300

Cat. No.: B12053979
M. Wt: 265.98 g/mol
InChI Key: JTHJPGYVFWJIQZ-UHFFFAOYSA-N
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Description

Significance of Metal-Organic Frameworks in Contemporary Materials Science

Metal-Organic Frameworks (MOFs) represent a revolutionary class of porous crystalline materials that have garnered immense interest in materials science over the past two decades. expertlancing.comnanografi.com These materials are constructed from metal ions or clusters, known as secondary building units (SBUs), which are connected by organic molecules, or "linkers," to form one-, two-, or three-dimensional structures. bccresearch.comnih.gov The defining characteristic of MOFs is their exceptionally high porosity and vast internal surface areas, which can significantly exceed those of traditional porous materials like zeolites and activated carbons. nanografi.com

The significance of MOFs lies in their unprecedented tunability. By carefully selecting the metal and organic components, scientists can design and synthesize MOFs with tailored pore sizes, shapes, and chemical functionalities. bccresearch.comnih.gov This high degree of control allows for the optimization of materials for specific tasks. bccresearch.com Consequently, MOFs are at the forefront of research for a wide array of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing. bccresearch.comnih.govnih.gov Their crystalline, well-defined pore structures make them ideal candidates for selectively adsorbing and separating molecules, storing fuels like hydrogen and methane (B114726), and acting as highly efficient catalysts. bccresearch.com

Historical Context and Genesis of MOF-5 Research

The field of MOF chemistry has its roots in coordination chemistry, but it emerged as a distinct area of study in the 1990s. A pivotal moment in the history of these materials was the work of chemist Omar M. Yaghi and his team. In 1995, they demonstrated the synthesis of crystalline, stable porous frameworks using carboxylate linkers. wikipedia.org This was followed by the crucial introduction of the secondary building unit (SBU) concept, which provided a new level of predictability and control over the resulting framework's structure and stability. wikipedia.org

This foundational work culminated in a significant breakthrough in 1999 with the synthesis of MOF-5. wikipedia.org MOF-5, also known as IRMOF-1, was one of the first examples of a robust, highly crystalline MOF with permanent porosity and an exceptionally high surface area. wikipedia.orgwikipedia.org This discovery was a landmark achievement, as it demonstrated the tangible potential of MOFs to create materials with ultra-high porosity, establishing them as a versatile platform for a multitude of applications and igniting a global research boom in the field. wikipedia.org

Overview of MOF-5's Structural Paradigm

The structure of MOF-5 set a paradigm for the design of countless subsequent MOFs. acs.org Its framework is composed of inorganic [Zn₄O]⁶⁺ clusters, where a central oxygen atom is tetrahedrally coordinated to four zinc ions. core.ac.uk These zinc clusters act as the secondary building units (SBUs). wikipedia.org The SBUs are then interconnected in three dimensions by a rigid organic linker, 1,4-benzenedicarboxylate (BDC), which is the deprotonated form of terephthalic acid. wikipedia.orgacs.org

This specific arrangement of SBUs and linkers results in a robust, cubic framework with a simple pcu topology. wikipedia.orgresearchgate.net The resulting structure features large, well-defined pores, giving MOF-5 an exceptionally high Brunauer–Emmett–Teller (BET) surface area, with reported values reaching up to 3900 m²/g. core.ac.uknih.gov The creation of this stable, highly porous architecture through the modular assembly of well-defined building blocks was a fundamental shift, providing a blueprint for the rational design of new porous materials with predictable structures and properties. acs.orgrsc.org

Academic Research Trajectories and Current State of the Art

The foundational principles established by MOF-5 have spurred extensive research into new MOFs with diverse metal ions and organic linkers, leading to a vast library of materials with varied properties. mdpi.commdpi.com A prominent example of a commercially significant MOF that has emerged from this expanded research is Basolite F300. pubcompare.ai

This compound, also known by its chemical name Iron 1,3,5-benzenetricarboxylate or Fe-BTC, is an iron-based MOF. pubcompare.aiscbt.com Unlike the zinc-based MOF-5, this compound utilizes iron(III) ions as its metallic nodes and 1,3,5-benzenetricarboxylate (BTC) as its organic linker. pubcompare.aigreenmofs.com Structurally, this compound is not an analogue of MOF-5. Its structure is often described as being semi-amorphous or having poor crystallinity, and it is considered to have a local structure similar to another well-known iron-based MOF, MIL-100(Fe), though often with more disorder. greenmofs.comresearchgate.netnih.gov The exact crystal structure of commercial this compound has been described as a "mystery" due to this semi-crystalline nature. acs.orgacs.org

Despite its structural ambiguity, this compound is one of the most widely studied MOFs due to its high stability and promising performance in various applications. acs.orgrsc.org Its coordinatively unsaturated iron sites are believed to act as active centers for Lewis acid catalysis. greenmofs.comsigmaaldrich.com Research has demonstrated its utility in the oxidation of cyclohexene, acetalization of aldehydes, and aldol (B89426) condensation reactions. acs.orgsigmaaldrich.com Furthermore, its porous nature makes it a candidate for gas adsorption and separation, including for methane and carbon dioxide. acs.orgchemicalbook.com The material is noted for its stability against air, water, and organic solvents, which is a significant advantage for practical applications. greenmofs.com Recent studies have also explored its potential for energy storage as an electrode material in lithium-ion batteries. rsc.org

Detailed research findings have characterized its physicochemical properties, which can vary depending on the synthesis method. acs.orgresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyReported ValueSource Index
Chemical FormulaC₉H₃FeO₆ scbt.comsigmaaldrich.com
Molecular Weight262.96 g/mol scbt.comsigmaaldrich.com
Bulk Density0.16–0.35 g/cm³ chemsrc.comsigmaaldrich.com
BET Surface Area859 - 1600 m²/g researchgate.netnih.govacs.org
Pore Volume~0.38 - 0.57 cm³/g acs.orgacs.org
Particle Size~5 - 10 µm acs.orgnih.gov

Interactive Data Table: Research Findings on this compound Methane Adsorption

ConditionMethane Adsorption Capacity ChangeNoteSource Index
In presence of 0.33% CO₂-1.1%Slight reduction observed. nih.govacs.org
At 75% Relative Humidity+4.6%Positive effect attributed to surface hydrates. nih.govacs.org
At 100% Relative Humidity-2.7%Small decrease, showing high resistance to humidity. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FeO6 B12053979 Basolite F300

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FeO6

Molecular Weight

265.98 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylic acid;iron

InChI

InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);

InChI Key

JTHJPGYVFWJIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Advanced Fabrication Strategies

Conventional Solvothermal Synthesis Approaches

Solvothermal synthesis is a cornerstone method for producing crystalline MOFs like Fe-BTC. The process involves heating a solution of precursors in a sealed vessel, allowing for the crystallization of the framework under elevated temperature and pressure. This technique, while effective, often requires long reaction times, typically ranging from 12 to 24 hours. bcrec.id

The fundamental building blocks of Basolite F300 are an iron metal source and an organic linker. The careful selection and molar ratio of these precursors are critical for the successful formation of the desired framework.

Metal Precursors: Commonly used iron sources are iron(III) salts, which are readily available and soluble. Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) are frequently employed. bcrec.idijaems.comresearchgate.net

Organic Linker: The organic linker responsible for bridging the iron centers is 1,3,5-benzenetricarboxylic acid, also known as trimesic acid (H₃BTC). bcrec.idijaems.com

Stoichiometric control is essential for achieving high-quality crystals. Research has demonstrated successful synthesis using various molar ratios of the metal precursor to the organic linker. For instance, an effective Fe:BTC molar ratio of 1.5:1 has been reported for the synthesis of Fe-BTC. researchgate.net

Table 1: Precursors for Solvothermal Synthesis of Fe-BTC

Component Chemical Name Formula Role
Metal Source Iron(III) Nitrate Nonahydrate Fe(NO₃)₃·9H₂O Metal Node
Metal Source Iron(III) Chloride Hexahydrate FeCl₃·6H₂O Metal Node

The choice of solvent and the optimization of reaction conditions such as temperature and time are pivotal in directing the synthesis of Fe-BTC.

Solvent Systems: A variety of solvents can be used in the solvothermal synthesis of Fe-BTC. Water is often used as a green and accessible solvent. researchgate.netresearchgate.net N,N-dimethylformamide (DMF) is another common solvent. nih.gov Some methods employ aqueous solutions of sodium hydroxide (B78521) (NaOH). bcrec.id Studies have also shown that a mixture of ethanol (B145695) and water in a 1:1 volume ratio can yield Fe-BTC with a high surface area. bcrec.id

Reaction Parameters: Temperature and duration are key variables. Typical synthesis temperatures range from 85°C to 120°C. researchgate.netnih.gov The reaction is generally allowed to proceed for extended periods, often 24 hours or more, to ensure complete crystallization. bcrec.idnih.gov

Table 2: Solvothermal Synthesis Parameters for Fe-BTC

Metal Source Linker Solvent Temperature (°C) Time (h) Resulting Surface Area (m²/g) Reference
FeCl₃·6H₂O H₃BTC H₂O - 24 1125 bcrec.id
Fe(NO₃)₃·9H₂O H₃BTC H₂O 85 24 - researchgate.net
- H₃BTC NaOH solution - 12 675 bcrec.id

While the focus of this article is this compound, the principles of crystallization kinetics are universally important in MOF synthesis. In the case of the prototypical MOF-5 (Zn₄O(BDC)₃), the interplay between synthesis conditions and crystal growth is well-documented. The final morphology of MOF-5 crystals, which reflects the material's internal cubic unit cell, is heavily influenced by reaction temperature and time. acs.org For example, studies have determined that optimal conditions for producing MOF-5 with high crystallinity include heating at 120°C for 24 hours or at 140°C for 12 hours. researchgate.net

Atomic force microscopy (AFM) has provided deeper insights, revealing that under conditions of low supersaturation, MOF-5 crystal growth proceeds through a two-dimensional or spiral growth mechanism. researchgate.net The morphology of the crystal terraces and the relative growth rates can be controlled by adjusting the ratio of the zinc precursor to the 1,4-benzenedicarboxylic acid (H₂BDC) linker in the solution. researchgate.net This allows for a modulator-free approach to tune the crystal morphology, which can be crucial for enhancing performance in various applications. researchgate.net

Non-Solvothermal Synthesis Protocols and Their Advantages

In pursuit of more sustainable and efficient production, several non-solvothermal methods for synthesizing Fe-BTC have been developed. These techniques offer significant advantages over conventional solvothermal routes.

Mechanochemical Synthesis: This method involves the grinding of solid precursors, sometimes with the aid of a small amount of liquid (liquid-assisted grinding). It is a rapid, solvent-free or low-solvent approach that can be performed at room temperature. bcrec.idnih.gov

Room-Temperature Synthesis: Fe-BTC can be synthesized on a large scale via a simple one-pot method by mixing the precursors at room temperature, circumventing the need for high-temperature processing. researchgate.net

Ultrasonic Synthesis: The application of ultrasound can accelerate the synthesis process. Fe-BTC has been successfully synthesized using a direct ultrasonic method in water, which saves both time and energy. ijaems.com

The primary advantages of these non-solvothermal methods are their speed, energy efficiency, and reduced environmental impact. bcrec.idresearchgate.net Mechanochemical synthesis, for instance, can be completed in minutes and can yield Fe-BTC with improved properties, such as higher crystallinity and a greater surface area, compared to the commercial this compound produced by conventional methods. bcrec.id

Expedited Synthesis Techniques for MOF-5

Reducing the lengthy reaction times associated with conventional MOF synthesis is a key area of research. For MOF-5, microwave-assisted synthesis has emerged as a leading expedited technique.

Microwave-assisted synthesis utilizes the efficient and rapid heating generated by microwave irradiation to dramatically shorten reaction times. mdpi.comrsc.org This method promotes fast kinetics for both crystal nucleation and growth. rsc.org

For MOF-5, this technique has been shown to reduce synthesis times from several hours or days to mere seconds or minutes. mdpi.comlew.ro One study demonstrated the successful synthesis of MOF-5 in just 84 seconds of microwave exposure at 80°C, producing a material with properties comparable to that made by a 7-hour conventional solvothermal process. lew.ro The rapid and uniform heating provided by microwaves can lead to a high density of nuclei, which in turn promotes the formation of small, uniformly sized crystals. mdpi.com Key parameters such as microwave power, temperature, and irradiation time can be precisely controlled to influence the final morphology and yield of the MOF-5 crystals. researchgate.net For example, optimal conditions have been reported as a reaction temperature of 130°C for 60 minutes at a microwave power of 100 W. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym Chemical Formula
This compound Fe-BTC C₉H₃FeO₆
Iron(III) Nitrate Nonahydrate - Fe(NO₃)₃·9H₂O
Iron(III) Chloride Hexahydrate - FeCl₃·6H₂O
1,3,5-Benzenetricarboxylic Acid Trimesic Acid, H₃BTC C₉H₆O₆
N,N-dimethylformamide DMF C₃H₇NO
Sodium Hydroxide - NaOH
Ethanol - C₂H₅OH
Water - H₂O
MOF-5 Zn₄O(BDC)₃ C₂₄H₁₂O₁₃Zn₄
Zinc Nitrate Hexahydrate - Zn(NO₃)₂·6H₂O

Sonochemical Synthesis: Ultrasound-Induced Crystallization Mechanisms

Sonochemical synthesis utilizes high-intensity ultrasound to induce the formation and crystallization of MOFs like Fe-BTC. researchgate.netijaems.com This method is recognized for being energy-efficient, cost-effective, and environmentally friendly. acs.org The primary mechanism behind sonochemical synthesis is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. researchgate.netnih.gov This collapse generates localized hot spots with extremely high temperatures (>4,700 °C), pressures (>2000 atm), and rapid cooling rates, which accelerate chemical reactions and facilitate homogeneous nucleation of the MOF crystals. nih.gov

The application of ultrasound offers several advantages over conventional solvothermal methods. It dramatically reduces the crystallization time and allows for synthesis at milder, often room temperature, conditions. researchgate.netacs.org The intense energy from cavitation enhances the reactivity of precursors and simplifies the reaction mechanism, promoting effective collisions between particles and aiding in faster, more uniform crystal growth. uco.es This process typically yields smaller, nano-sized crystals with a well-ordered morphology and a narrower particle size distribution. acs.orgsciprofiles.com For instance, a facile ultrasonic-assisted approach has been used to successfully synthesize a Fe-BTC-PEG metal-organic complex in particle form with diameters ranging from 100 to 200 nm. acs.org Studies on other iron-based MOFs, such as MIL-53(Fe), confirm that sonochemical synthesis is significantly faster than solvothermal methods and results in downsized crystals with high crystallinity. nih.gov

ParameterEffect of UltrasoundReference
Reaction Time Significantly reduced researchgate.net
Temperature Enables synthesis at milder/room temperature acs.org
Crystal Size Produces smaller, nano-sized particles acs.org
Crystallinity Can lead to highly crystalline particles uco.es
Nucleation Promotes homogeneous nucleation nih.gov

Green Chemistry Approaches in MOF-5 Synthesis

While this compound is an iron-based MOF, the principles of green chemistry are widely applied across the synthesis of various MOFs, including the archetypal zinc-based MOF-5. These approaches aim to reduce the environmental impact by minimizing or eliminating the use of hazardous solvents and reducing energy consumption.

Mechanochemistry, which uses mechanical force to induce chemical reactions, is a prominent green alternative for MOF synthesis. mdpi.comacs.org This method can be conducted either without any solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG), which can catalyze the reaction. nih.govresearchgate.net The reaction times are typically very short, ranging from minutes to an hour, and proceed at room temperature, offering economic and environmental benefits. researchgate.net

An efficient mechanochemical route for preparing MOF-5 with a high Brunauer–Emmett–Teller (BET) surface area of 3465.9 m²·g⁻¹ has been reported. acs.org The study highlighted that solvent activation plays a critical role in the formation of crystalline MOF-5. acs.org The LAG technique, in particular, has been shown to improve synthesis by accelerating the reaction and enabling control over the final product through the choice of liquid additive. nih.govbirmingham.ac.uk The addition of small amounts of salts in an approach termed ion- and liquid-assisted grinding (ILAG) can further accelerate and direct the construction of MOFs from metal oxides. researchgate.netbirmingham.ac.uknih.gov

Synthesis ParameterOptimized Condition/ObservationReference
Method Mechanochemical Grinding acs.org
Reactant Ratio (Zn²⁺/BDC) 3:1 acs.org
Grinding Time 60 minutes acs.org
Activation Solvent activation is crucial acs.org
Resulting Surface Area 3465.9 m²·g⁻¹ acs.org

Using water as a solvent is a highly desirable green synthesis route as it is non-toxic, inexpensive, and readily available. sciengine.com Water-based synthesis can reduce manufacturing costs, address environmental concerns, and may even improve the final properties of the MOF, as water is more easily removed from the pores than organic solvents. sciengine.com However, the stability of some MOFs, including MOF-5, in water can be a challenge, potentially leading to the decomposition or distortion of the framework if excess water is present. nih.govresearchgate.net Therefore, controlling the concentration of water is crucial for synthesizing a pure, crystalline MOF-5 phase. researchgate.net

Supercritical fluid synthesis, particularly using supercritical carbon dioxide (scCO₂), offers another sustainable pathway. mdpi.comacs.org scCO₂ can act as a solvent for certain precursors and its properties can be tuned by adjusting temperature and pressure. acs.org This method has been shown to affect the crystallinity, crystal size, and morphology of the resulting MOFs. mdpi.comresearchgate.netanu.edu.au While it may not always lead to significant improvements in porosity, it provides a novel route for continuous and scalable MOF production with rapid reaction times. mdpi.comacs.org

Electrochemical Synthesis Pathways and Mechanism Elucidation

Electrochemical synthesis is considered a simple, fast, and efficient method for producing MOFs like this compound under ambient temperature and pressure. elsevierpure.comkoreascience.kreeer.org This technique is often cited as the likely commercial production method for this compound. researchgate.netresearchgate.net The general mechanism involves the anodic dissolution of a metal electrode (the anode, made of iron in this case) which releases metal ions into an electrolyte solution containing the organic linker, 1,3,5-benzenetricarboxylic acid (H₃BTC). koreascience.krnih.gov These ions then coordinate with the linker molecules to form the MOF, which can be deposited as a film on the electrode surface or collected as a powder. researchgate.net

The growth of the MOF on the electrode surface is proposed to occur in four distinct phases researchgate.net:

Initial Nucleation: Upon applying a potential, metal ions are released from the anode and react with the linker, forming initial crystal nuclei on the electrode surface.

Growth of Islands: These nuclei grow into larger crystalline "islands."

Intergrowth: The islands continue to grow until they merge, forming a continuous film.

Detachment: Eventually, the film may detach from the electrode, allowing for the collection of the MOF as a powder.

This method avoids the need for high temperatures and pressures associated with solvothermal synthesis and allows for precise control over the film thickness and morphology by adjusting electrochemical parameters like current and voltage. elsevierpure.comresearchgate.net

Direct Addition and Room Temperature Synthesis Innovations

Significant innovations have led to the development of facile and rapid synthesis methods for this compound-like materials at room temperature. rsc.orgresearchgate.net These methods are often carried out under environmentally and economically sustainable conditions, sometimes using water as the sole solvent and completing in a matter of minutes. researchgate.netacs.orgcsic.es

One innovative approach involves the use of layered iron hydroxides, such as green rust, as precursors. rsc.orgsemanticscholar.org This method yields a highly crystalline Fe-BTC product with a large surface area in as little as five minutes at room temperature. The resulting material was found to have a higher crystallinity and a greater number of accessible Lewis-acid sites compared to the commercial this compound, leading to enhanced catalytic activity. rsc.orgsemanticscholar.org Another direct synthesis method involves selecting an appropriate iron source that can react directly with the protonated carboxylic ligand, circumventing the need for an alkaline solution to deprotonate the linker. rsc.org These facile, room-temperature methods not only represent a greener approach but can also yield materials with superior textural and catalytic properties. rsc.orgacs.org

The use of additives or "modulators" is a common strategy in MOF synthesis to control crystal size, morphology, and defect density, which in turn affects the pore texture. However, specific research detailing the impact of peroxide additives on the pore texture of this compound during its synthesis is not widely available in the reviewed literature. While hydrogen peroxide is used in the catalytic applications of Fe-BTC, such as in Fenton-like reactions for pollutant degradation, its role as a synthesis modulator for pore engineering is not established. semanticscholar.orgmdpi.com The study of how various additives impact the nucleation and growth of this compound remains an area for further investigation to precisely tailor its porous architecture for specific applications.

Strategies for Scalable Production and Process Optimization

The transition of this compound, an iron-based metal-organic framework (MOF) also known as Fe-BTC, from laboratory-scale synthesis to industrial-scale production necessitates the development of efficient, cost-effective, and sustainable manufacturing strategies. rsc.orgau.dk Traditional solvothermal methods, while common in research settings, often present challenges for large-scale production due to long reaction times, high energy consumption, and the use of large volumes of organic solvents. au.dkmdpi.com Consequently, significant research has focused on alternative synthetic routes and process optimization to enhance the commercial viability of this compound. These advanced strategies aim to increase space-time yield (STY), reduce environmental impact, and lower production costs without compromising the material's physicochemical properties, such as its high surface area and porosity. osti.govresearchgate.net

A variety of non-conventional methods have been explored for the scalable synthesis of Fe-BTC materials that are structurally and functionally similar to this compound. These include room-temperature synthesis, microwave-assisted synthesis, mechanochemical methods, and electrochemical production. au.dkresearchgate.net Such methods offer potential advantages like reduced energy requirements, minimized waste generation, and the possibility of continuous production. au.dk For instance, facile, one-pot synthesis methods at room temperature using water as the solvent have been successfully developed, presenting an environmentally and economically sustainable route to produce this compound-like materials. researchgate.netresearchgate.netacs.org

Process optimization is critical for improving the efficiency of any large-scale synthesis. Key parameters that are typically optimized include reaction temperature, pressure, time, and the concentration of reactants such as the iron source and the 1,3,5-benzenetricarboxylic acid (H₃BTC) linker. mdpi.comosti.govmdpi.com Adjusting these parameters can significantly influence the yield, crystallinity, and textural properties of the final product. For example, research into facile synthesis routes has demonstrated that this compound-like materials can be prepared at room temperature or at a moderately elevated temperature of 95 °C, significantly lowering the energy input compared to high-temperature solvothermal methods. researchgate.netmdpi.com Furthermore, the choice of iron precursor and the circumvention of alkaline solutions can simplify the synthesis process. rsc.org

The following tables summarize and compare various synthetic strategies and their optimized parameters for the production of Fe-BTC, highlighting the progress towards scalable and efficient manufacturing of this compound.

Table 1: Comparison of Scalable Synthetic Methodologies for Fe-BTC (this compound)

Synthesis Method Key Advantages Typical Reaction Conditions Reported Yield / Outcome Reference(s)
Room-Temperature Synthesis Low energy consumption, environmentally friendly (often uses water as solvent), simple setup. Ambient temperature and pressure, stirring for a few minutes to 24 hours. Successful large-scale synthesis demonstrated, produces material with excellent adsorption capacities. researchgate.netresearchgate.netacs.org
Electrochemical Synthesis Eliminates corrosive anions, potential for continuous production, high purity. Anodic dissolution of iron in a solution containing the organic linker. Believed to be the method for commercial Basolite® F300 production; yields high surface area material. au.dkresearchgate.netresearchgate.net
Microwave-Assisted Synthesis Drastically reduced reaction times (minutes to hours), uniform heating. Elevated temperatures (e.g., 160-180 °C) for short durations (e.g., 1-3 hours). Can achieve high space-time yields (STY). osti.govresearchgate.net
Mechanochemical Synthesis Solvent-free or minimal solvent use, rapid reaction, high energy efficiency. Mechanical grinding of solid reactants. Fast and cheap method, though may result in defective crystal structures. au.dk
Modified Solvothermal/Hydrothermal Well-established, good control over crystallinity. Reaction at 95 °C for 12 hours at atmospheric pressure. Facile synthesis with high yield (98%) reported for catalytic applications. mdpi.com

Table 2: Process Optimization Parameters and Research Findings for Fe-BTC Synthesis

Parameter Optimized Description of Optimization Research Finding Reference(s)
Solvent System Using water as the sole solvent instead of organic solvents like DMF or ethanol. Enables a sustainable, environmentally friendly process at room temperature in minutes. The resulting material is very similar to commercial this compound. researchgate.netacs.org
Temperature & Pressure Lowering reaction temperature from >100 °C (solvothermal) to room temperature or just below 100 °C at atmospheric pressure. Significantly reduces energy costs and eliminates the need for high-pressure reaction vessels, making the process safer and more scalable. researchgate.netmdpi.com
Reactant Source Selecting an appropriate iron source (e.g., ferric nitrate) to react directly with the protonated ligand (H₃BTC). Circumvents the need for an alkaline solution to deprotonate the ligand, simplifying the overall process. rsc.orgmdpi.com
Reaction Time Reducing synthesis time from several hours or days to minutes or a few hours. Microwave-assisted and room-temperature aqueous synthesis methods have achieved rapid production, increasing throughput. researchgate.netmdpi.com
Space-Time Yield (STY) A key metric for scalability, measured in kg m⁻³ d⁻¹. Commercial production of this compound has a reported STY of 20 kg m⁻³ d⁻¹. Microwave synthesis has shown potential for much higher STYs. osti.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the atomic and molecular structure of crystalline materials. For semi-amorphous materials like Basolite F300, these methods provide crucial insights into the extent of crystallinity and local ordering.

Powder X-ray Diffraction (PXRD) is a primary technique for assessing the crystallinity of MOFs. mdpi.comnih.gov Unlike highly crystalline MOFs that produce sharp, well-defined diffraction peaks, this compound exhibits a PXRD pattern characteristic of a non-crystalline or semi-amorphous solid. nih.govnih.gov The pattern is often described as smooth, with broad humps rather than sharp peaks, which indicates a lack of long-range periodic order beyond approximately 8 Å. nih.gov

Despite its generally amorphous character, a characteristic broad peak is often observed around 2θ = 11°. nih.gov The low resolution of the pattern and high background levels are partly attributed to iron fluorescence. nih.gov The structure of this compound is considered to be a distorted form of the crystalline MIL-100(Fe), which possesses a zeolite MTN topology. nih.gov However, due to its poor crystallinity, detailed phase identification and precise lattice parameter determination, which are standard for crystalline materials, are not feasible for this compound. core.ac.ukresearchgate.net Studies have shown that applying mechanical pressure can further increase the amorphous nature of the material. nih.gov

Table 1: Summary of Powder X-ray Diffraction (PXRD) Characteristics for this compound

FeatureDescriptionReference
Crystallinity Semi-amorphous / Low-crystalline / Disordered nih.govresearchgate.netnih.gov
PXRD Pattern Smooth pattern with broad peaks, lacking long-range order nih.govacs.org
Characteristic Peak A notable broad peak is sometimes observed at 2θ ≈ 11° nih.gov
Structural Analogue Considered a distorted or amorphous version of MIL-100(Fe) nih.gov

This table summarizes the key findings from PXRD analysis of this compound.

Interpenetration in MOFs refers to the catenation of two or more independent frameworks that are interwoven and self-penetrating. This phenomenon is typically observed in highly porous, crystalline MOFs where a second, identical framework grows within the pores of the first to maximize space-filling. nih.govrsc.orgresearchgate.net

The concept of a well-defined interpenetrated framework is less applicable to this compound. Its structure is characterized by disorder and a lack of the long-range periodicity necessary to define distinct, interwoven crystalline networks. core.ac.uknih.gov The structural description of this compound focuses on local ordering around the iron centers, forming oxo-centered trimers, which are then connected in a disordered fashion. researchgate.netsigmaaldrich.com This contrasts with crystalline MOFs like MOF-5, where interpenetration is a well-documented structural feature that can be controlled by synthesis conditions and significantly impacts properties like surface area and gas sorption. nih.govrsc.org Therefore, the structure of this compound is better understood as a disordered network of locally ordered building blocks rather than an interpenetrated crystalline framework. researchgate.net

Microscopic and Morphological Characterization

Electron microscopy techniques provide direct visualization of a material's surface features, shape, and internal structure at the micro- and nanoscale. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and particle characteristics of materials. mdpi.com SEM images of this compound reveal a morphology consisting of agglomerated particles with irregular, granular shapes. researchgate.net The material does not typically form the well-defined polyhedral crystals seen in highly crystalline MOFs. Instead, it presents as a homogeneous, dense structure of nanoparticle agglomerates. researchgate.netresearchgate.net Studies have shown that the particle morphology can be influenced by processing conditions; for example, applying mechanical pressure can lead to the clogging of micropores as particles agglomerate further. nih.gov The characteristic external shape of a crystal, known as its habit, is dependent on its internal structure and growth conditions. wikipedia.org For this compound, the lack of a well-defined crystal habit is consistent with its low-crystalline nature. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the examination of nanoscale features and the internal structure of materials. mdpi.comrsc.org TEM analysis of this compound provides a closer look at the shape and size of the constituent nanocrystals. rsc.org These investigations confirm the presence of nanoparticles and can reveal aspects of the internal pore structure, although the disordered nature of the framework prevents the visualization of the regular, periodic channels seen in crystalline MOFs. nih.govrsc.org TEM can be used to confirm the size of the nanoparticles that form the larger agglomerates observed in SEM. nih.govresearchgate.net

Table 2: Morphological Characteristics of this compound from Electron Microscopy

TechniqueObservationReference
SEM Agglomerated particles with irregular, granular shapes. Lacks well-defined crystal habits. nih.govresearchgate.netresearchgate.net
TEM Reveals nanoscale particle size and provides insight into internal structure. nih.govrsc.org

This table provides a summary of the morphological features of this compound as determined by SEM and TEM.

Spectroscopic Investigations of this compound's Chemical Composition and Bonding

Spectroscopic techniques are essential for probing the chemical composition, functional groups, and bonding environments within a material. mdpi.com For this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly valuable for confirming the coordination of the organic linker to the iron centers.

The FTIR spectrum of this compound (Fe-BTC) can be analyzed in distinct regions. mdpi.com The region between 1300 and 1700 cm⁻¹ is particularly informative as it relates to the carboxylate groups of the BTC linker and their coordination to the iron sites. researchgate.net

Key vibrational bands include:

Asymmetric stretching of carboxylate groups: Bands around 1626 cm⁻¹ and 1577 cm⁻¹. researchgate.net

Symmetric stretching of carboxylate groups: Bands around 1448 cm⁻¹ and 1382 cm⁻¹. researchgate.netresearchgate.net

C=C vibrations of the benzene (B151609) ring: A band is observed around 1447 cm⁻¹. mdpi.com

Fe-O vibrations: Bands corresponding to the interaction between the iron cluster and the organic ligand can be found in the lower frequency region, for example, around 488 and 616 cm⁻¹. mdpi.com

The presence of a broad band in the 3400 to 3650 cm⁻¹ range is typically due to the O-H stretching vibrations of adsorbed water molecules. researchgate.net The positions of the carboxylate stretching bands confirm the successful coordination of the trimesic acid linker to the iron metal centers, which is the fundamental bonding that forms the framework. mdpi.comresearchgate.netmdpi.com

Table 3: Key FTIR Spectral Bands for this compound (Fe-BTC)

Wavenumber (cm⁻¹)AssignmentReference
~3400 - 3650O-H stretching of adsorbed water researchgate.net
~1626, 1577Asymmetric stretching of carboxylate groups (COO⁻) researchgate.net
~1448, 1382Symmetric stretching of carboxylate groups (COO⁻) researchgate.netresearchgate.net
~1447C=C stretching of the benzene ring mdpi.com
~488, 616Fe-O vibrations (metal-ligand interaction) mdpi.com

This interactive table details the primary vibrational bands observed in the FTIR spectrum of this compound and their corresponding molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

FTIR spectroscopy is a fundamental technique used to identify the functional groups and confirm the coordination of the organic linker, 1,3,5-benzenetricarboxylic acid (BTC), with the iron metal centers. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the trimesate linker and its coordination within the MOF structure.

The most prominent peaks are associated with the carboxylate groups of the BTC linker. The symmetric and asymmetric vibrational bands of the carboxylate (-O-C-O-) group are typically observed around 1380 cm⁻¹ and 1450 cm⁻¹, respectively researchgate.net. Another significant peak, often seen near 1621 cm⁻¹, is attributed to the C=O stretching vibration of the carboxylic groups researchgate.net. The presence of an intense band at 1371 cm⁻¹ further confirms the trimesic linker's integration into the framework researchgate.net. Additional peaks at lower wavenumbers, such as those around 752 cm⁻¹, are also characteristic of the linker researchgate.net. The region around 538 cm⁻¹ can be ascribed to Fe-O vibrations, confirming the metal-ligand coordination nih.gov.

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹) Assignment Reference
~1621 C=O stretching of carboxylic groups researchgate.net
~1450 Asymmetric stretching of carboxylate (-O-C-O-) researchgate.net
~1380 Symmetric stretching of carboxylate (-O-C-O-) researchgate.net
1371 Characteristic peak of the trimesic linker researchgate.net
752 Characteristic peak of the trimesic linker researchgate.net
~538 Fe-O vibrations nih.gov

Raman Spectroscopy for Vibrational Modes and Structural Integrity

Raman spectroscopy serves as a complementary technique to FTIR, providing information on different vibrational modes within the MOF structure. It is particularly sensitive to the vibrations of the non-polar bonds of the benzene ring in the BTC linker and the metal-oxygen bonds. Analysis of the Raman spectrum for Fe-BTC materials reveals peaks in the 1100-1550 cm⁻¹ region, which are related to C-C and C-O vibrations within the organic linker. Changes or weakening of these peaks can indicate a decrease in the integrity of the carboxylate functional group and potential degradation of the framework structure under stress, such as during electrocatalytic processes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within the top few nanometers of the material's surface. For this compound, XPS analysis confirms the presence of iron, oxygen, and carbon.

High-resolution spectra of each element provide more detailed chemical information:

Fe 2p: The spectrum for iron typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, with binding energies characteristic of the Fe(III) oxidation state. The presence of shake-up satellite peaks further confirms the +3 oxidation state of the iron centers in the framework.

O 1s: The oxygen spectrum is generally complex and can be deconvoluted into multiple peaks. These correspond to the different oxygen environments within the structure, primarily the oxygen atoms in the carboxylate groups coordinated to the iron centers (Fe-O-C) and potentially oxygen from adsorbed water or hydroxyl groups.

C 1s: The carbon spectrum can also be resolved into distinct peaks representing the carbon atoms of the benzene ring in the BTC linker and the carbon atoms of the carboxylate functional groups.

This technique is crucial for confirming the expected Fe(III) oxidation state and for detecting any changes in surface chemistry or composition that may occur after synthesis or use in catalytic applications rsc.orgresearchgate.net.

Table 2: Representative Binding Energies from XPS for Fe-BTC Materials

Core Level Binding Energy (eV) Assignment
Fe 2p₃/₂ ~711.5 - 713.0 Fe(III) in the metal-organic framework
O 1s ~531.5 Oxygen in carboxylate groups (O-C=O)
O 1s ~533.1 Oxygen in metal-ligand bond (Fe-O-C)
C 1s ~284.8 Adventitious carbon / C-C in benzene ring
C 1s ~288.5 - 289.0 Carbon in carboxylate groups (O-C=O)

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis is employed to evaluate the thermal stability of this compound by measuring its weight change as a function of temperature. The TGA profile of Fe-BTC typically displays a multi-stage decomposition process.

Initial Weight Loss: The first stage, occurring at temperatures below approximately 150 °C, corresponds to the removal of physically adsorbed solvent molecules, primarily water, from the pores and surface of the MOF.

Framework Decomposition: The main decomposition of the framework structure begins at higher temperatures. For Fe-BTC materials, this process often starts around 300 °C to 350 °C researchgate.netresearchgate.net. This significant weight loss is due to the decomposition and combustion of the 1,3,5-benzenetricarboxylic acid organic linker researchgate.net. This degradation can occur in one or two distinct steps, with decomposition events sometimes centered near 350 °C and 450 °C researchgate.net. The process continues until approximately 700 °C, at which point the organic moiety is completely removed researchgate.net.

Final Residue: After the complete decomposition of the organic linker, the remaining residue consists of a stable iron oxide.

The TGA results indicate that this compound possesses good thermal stability, maintaining its structural integrity up to approximately 300 °C, which is a critical factor for its application in catalysis and gas separation processes that may be conducted at elevated temperatures researchgate.net.

Table 3: TGA Decomposition Stages for this compound (Fe-BTC)

Temperature Range (°C) Weight Loss Event
< 150 Removal of adsorbed water and solvent molecules
~300 - 700 Decomposition of the organic BTC linker
> 700 Formation of stable iron oxide residue

Porosimetry and Surface Area Determination

The defining characteristic of this compound is its high porosity, which is quantified through nitrogen physisorption analysis at 77 K.

Brunauer–Emmett–Teller (BET) Surface Area Analysis and its Significance

The BET method is used to calculate the specific surface area of the material. This compound is known for its exceptionally high surface area. While the manufacturer reports a BET surface area in the range of 1300-1600 m²/g, values in the scientific literature can vary, with reported figures ranging from 685 m²/g to 1465 m²/g researchgate.netresearchgate.net. This variation can be attributed to differences in synthesis batches, activation procedures, and sample handling.

The significance of this high surface area is paramount. It provides a vast number of accessible sites for the adsorption of guest molecules, making this compound an excellent candidate for applications in gas storage and separation. Furthermore, in catalysis, a high surface area allows for a greater dispersion of active sites, potentially leading to enhanced catalytic activity.

Pore Volume and Pore Size Distribution Analysis

Beyond surface area, nitrogen adsorption-desorption isotherms provide detailed information about the pore volume and pore size distribution. This compound is a mesoporous material, with a significant portion of its pores falling within the 2-50 nm range researchgate.net. Some studies have reported a specific pore size of approximately 2.2 nm (22 Å) rsc.org.

Analysis of the isotherms can distinguish between micropore (<2 nm) and mesopore volume. Studies have shown that under mechanical pressure, the micropore volume of this compound can decrease significantly, indicating a collapse of the smaller pores, while the mesopore volume is less affected researchgate.net. The total pore volume is calculated from the amount of nitrogen adsorbed at a relative pressure close to saturation (P/P₀ ≈ 0.99). This detailed understanding of the pore architecture is crucial for designing applications that rely on the selective uptake and transport of molecules within the framework.

Table 4: Porosity and Surface Area Properties of this compound

Property Value / Range Reference(s)
BET Surface Area 1300 - 1600 m²/g (manufacturer) researchgate.netresearchgate.net
BET Surface Area 685 - 1465 m²/g (literature) researchgate.netresearchgate.net
Pore Type Mesoporous researchgate.net
Average Pore Size ~2.2 nm (22 Å) rsc.org

Structural Engineering and Post Synthetic Modification Strategies

Ligand Functionalization and Synthesis of MOF-5 Derivatives

The organic linker in MOF-5, 1,4-benzenedicarboxylate, serves as a versatile platform for chemical modification. By introducing functional groups onto the benzene (B151609) ring of the linker prior to synthesis, a wide array of isoreticular MOF-5 derivatives (often called IRMOFs) can be created. This strategy allows for precise tuning of the framework's properties. researchgate.netrsc.org

Functionalizing the organic ligands is a primary method for adjusting the performance of MOFs. rsc.org The introduction of various mono-substituents, such as –NH2, –CH3, –Br, –OH, and –CH=CH2, onto the BDC linker results in modified MOFs with similar framework topologies but altered pore sizes and chemical environments. researchgate.net For instance, a study systematically synthesized MOF-5 derivatives with these functional groups, noting that the resulting pore sizes ranged from 1.04 nm to 1.10 nm. researchgate.net

The synthesis of these derivatives generally follows solvothermal methods similar to that of the parent MOF-5, where a zinc salt (like zinc nitrate (B79036) hexahydrate) and the functionalized dicarboxylic acid are dissolved in a solvent such as N,N-dimethylformamide (DMF). rsc.orgnih.gov The reaction mixture is then heated in a sealed vessel, leading to the crystallization of the functionalized MOF. jchemrev.com The choice of functional group can influence reaction kinetics and crystal morphology.

These modifications have been shown to impact the material's interaction with guest molecules. For example, the introduction of different functional groups alters the drug loading and release characteristics of the MOF, demonstrating how ligand functionalization can tailor the framework for specific applications like drug delivery. researchgate.netnih.gov

Properties of Mono-Substituted MOF-5 Derivatives
Functional GroupDerivative NameReported Pore Size (nm)Key Impact
-H (Parent)MOF-5 / IRMOF-1~1.10Baseline framework
-NH2NH2–MOF-5 / IRMOF-3~1.04Alters surface polarity and interaction with guest molecules
-BrBr–MOF-5 / IRMOF-2~1.08Modifies electronic properties and framework density
-CH3CH3–MOF-5~1.08Increases hydrophobicity of the pore environment
-OHHO–MOF-5~1.06Introduces hydrogen-bonding capabilities
-CH=CH2CH2CH–MOF-5~1.04Provides a site for further post-synthetic modification

Heterometallic MOF-5 Frameworks: Design and Characterization

Introducing different metal ions into the MOF-5 structure creates heterometallic, or mixed-metal, frameworks. This can be achieved either through direct one-pot synthesis with multiple metal precursors or via post-synthetic metal exchange. nih.gov This approach allows for the modification of the inorganic secondary building unit (SBU), which in turn influences the material's electronic, magnetic, and catalytic properties. acs.org

Metal substitution involves replacing the native Zn(II) ions in the [Zn4O] clusters with other cations. This doping can significantly alter the framework's properties.

Ni-doping: The incorporation of Ni(II) into the MOF-5 framework has been successfully achieved through solvothermal synthesis where a portion of the zinc precursor is replaced with a nickel salt. acs.orgnih.gov Characterization using techniques like X-ray diffraction (XRD) and inductively coupled plasma (ICP) analysis confirms the effective incorporation of Ni(II) ions into the framework structure. acs.org Unlike the tetrahedral coordination of Zn(II) in MOF-5, the incorporated Ni(II) ions may adopt a different coordination environment, sometimes coordinating with extra solvent molecules. nih.gov A key benefit of Ni-doping is the significant enhancement of the framework's stability against moisture. acs.orgrsc.org While undoped MOF-5 readily degrades upon exposure to ambient air, Ni-doped variants maintain their structural integrity and porosity for extended periods. acs.org

Sr-substitution: First-principles investigations have explored the substitution of Zn with various alkaline earth metals, including Strontium (Sr). nih.gov These computational studies indicate that the structural properties of the resulting MOF-5 variants are primarily defined by the choice of the metal atom. Larger cations like Sr can cause distortions in the lattice and modify the coordination environment. nih.gov The successful synthesis and characterization of such frameworks depend on the compatibility of the ionic radii and coordination preferences of the substituting metal with the MOF-5 topology.

The precise arrangement of cations influences the framework's energetics, electronic structure, and stability. nih.gov For instance, theoretical studies on MOF-5 doped with various transition metals (including Cr, Mn, Fe, Co, and Ni) show that these dopants introduce new electronic states within the band gap of the host material. acs.org This modification of the electronic band structure is crucial for applications in catalysis and electronics. The stability of these dopants and their charge states are determined by their formation energies within the MOF-5 lattice. acs.org For example, DFT calculations revealed that Cr, Mn, Fe, Co, and Ni are stable in a neutral charge state within the MOF-5 framework. acs.org

Control over Structural Defects: Their Formation and Influence on Material Performance

Structural defects, such as missing linkers or metal clusters, are often present in MOF structures and can profoundly influence their properties. rsc.org While once considered imperfections, these defects are now recognized as a tool for "defect engineering" to tailor material performance. rsc.orgrsc.org

The formation of defects can be controlled by modifying synthesis conditions, such as the use of acid modulators, rapid crystallization rates, or post-synthetic treatments. researchgate.netresearchgate.net For example, defects in MOF-5 can create coordinatively unsaturated metal sites, which can act as Lewis acid centers, enhancing catalytic activity. researchgate.net

However, the presence of defects is a double-edged sword. While they can introduce beneficial active sites and hierarchical porosity, they can also negatively impact other properties. rsc.org For instance, molecular dynamics simulations on defective MOF-5 have shown that defects can reduce the material's mechanical stability by lowering its yield strength. rsc.orgresearchgate.net The bulk modulus of a MOF can also decrease with an increasing density of missing-linker defects. Therefore, controlling the concentration and type of defects is crucial for optimizing a MOF for a specific application.

Formation of Interpenetrated Frameworks and Their Structural Implications

Interpenetration occurs when two or more independent MOF-5 networks grow through one another. This phenomenon is frequently observed in MOFs with large pore sizes. researchgate.net The formation of interpenetrated MOF-5 (MOF-5-int) can be controlled by synthetic conditions such as solvent polarity, temperature, and pH. rsc.orgresearchgate.net A systematic study revealed that controlling the pH of the reaction medium is critical for synthesizing phase-pure interpenetrated MOF-5, with an optimal apparent pH range of 4.0–4.5. researchgate.netacs.org

Despite the reduction in porosity, interpenetration can have positive effects. The smaller, more confined pores in MOF-5-int can lead to stronger interactions with guest molecules, resulting in a higher enthalpy of adsorption. acs.org This has been shown to enhance hydrogen storage capacity at 1 atm and 77 K compared to the non-interpenetrated form. acs.orgrsc.org Interpenetrated frameworks also tend to exhibit higher thermal and moisture stability compared to their non-catenated counterparts. acs.org

Comparison of Non-Interpenetrated and Interpenetrated MOF-5
PropertyNon-Interpenetrated MOF-5Interpenetrated MOF-5 (MOF-5-int)
Langmuir Surface Area> 3000 m²/g~950 - 1100 m²/g
Pore SizeLarge (~1.1 nm)Reduced (~0.67 nm)
H2 Uptake (1 atm, 77 K)LowerSignificantly Higher
Stability (Thermal/Moisture)ModerateHigher
Controlling Synthesis FactorStandard solvothermal conditionspH control (optimum ~4.0-4.5), solvent choice

Nanostructural Architectures and Crystal Growth Mechanisms

The synthesis of MOF-5 can be tailored to produce a variety of nanostructural architectures, including nanocrystals and rod-like structures, by controlling reaction parameters such as temperature, time, and the use of modulators or seeding agents. sciengine.comresearchgate.net

The crystal growth of MOF-5 does not always follow a classical route. core.ac.ukacs.org Detailed microstructural studies have revealed a more complex, nonclassical formation mechanism. One proposed pathway involves the initial formation of an intermediate crystalline phase, such as Zn5(OH)8(NO3)2·2H2O, in the form of nanoplatelets. rsc.orgresearchgate.net These nanoplatelets then aggregate and transform into MOF-5 nanocrystallites. rsc.org These nanocrystallites subsequently assemble into larger, polycrystalline cubic particles. core.ac.ukresearchgate.net Over time, a surface re-crystallization process occurs, which can extend from the surface to the core, ultimately leading to cubes with a single-crystal-like appearance. core.ac.ukrsc.org

Another observed mechanism involves the initial aggregation of MOF-5 nanocrystallites into large polycrystalline cubes. This is followed by a surface rearrangement of these nanocrystallites into textured structures, such as nanowires, which can further evolve into a "house-of-cards" structure composed of interpenetrated nanoplates. core.ac.ukacs.org With extended reaction times, a reverse crystal growth process can occur, where the surface recrystallizes to form a smooth, single-crystal-like shell. core.ac.ukacs.org Understanding these intricate growth mechanisms is key to precisely controlling the morphology, size, and defect density of MOF-5 crystals for advanced applications.

Elucidation of Textured and House-of-Cards Structures

The structural definition of Basolite F300, a commercial iron(III) 1,3,5-benzenetricarboxylate (Fe-BTC) metal-organic framework (MOF), deviates significantly from that of a perfectly crystalline material. acs.orgresearchgate.net Its structure is frequently described as a "mystery" in scientific literature due to its poor crystallinity, which presents challenges for traditional diffraction-based characterization methods. acs.orgresearchgate.net Consequently, this compound is best understood as a semi-amorphous or disordered solid. nih.gov This inherent disorder gives rise to unique structural features at multiple length scales, which can be considered a form of nanoscale texturing.

Advanced characterization reveals that this compound is not uniformly amorphous but possesses a hierarchical structure. uchybridmaterials.com It is composed of locally ordered domains embedded within a disordered matrix. uchybridmaterials.com The local structure, on the scale of the metal cluster, consists of oxo-centered trimers of iron octahedra, which are the same fundamental building blocks found in the highly crystalline MOF known as MIL-100(Fe). acs.orgnih.gov However, in this compound, the long-range periodic arrangement of these building blocks is absent, leading to a structurally perturbed or distorted lattice. nih.govnih.gov This arrangement results in a material with a lower degree of crystallinity compared to its well-ordered counterpart, MIL-100(Fe). acs.org On a larger scale, scanning electron microscopy (SEM) shows that this compound powder consists of agglomerated particles with irregular granular shapes. nih.gov

It is crucial to note that the term "house-of-cards structure," which typically describes an assembly of plate-like or sheet-like nanoparticles, is not a morphology that has been reported for this compound in the reviewed scientific literature. The characterization data points toward a structure of agglomerated, semi-amorphous nanoparticles rather than stacked sheets.

The textural properties of this compound are a direct consequence of its semi-amorphous nature. While it shares a chemical composition with MIL-100(Fe), its structural disorder leads to differences in porosity. nih.gov The loss of long-range order generally results in a decrease in microporosity compared to the highly crystalline analogue. nih.gov However, it maintains a significant surface area and pore volume, making it effective for various applications. nih.govresearchgate.net

Table 1: Comparison of Structural and Textural Properties of this compound and Crystalline MIL-100(Fe)
PropertyThis compound (Fe-BTC)MIL-100(Fe)
CrystallinitySemi-amorphous / Poorly crystalline nih.govacs.orgHighly crystalline acs.org
StructureDisordered lattice of locally ordered Fe-oxo trimers nih.govWell-defined zeotype cubic structure acs.org
BET Surface Area (m²/g)~962 - 1600 researchgate.netnih.gov~1300 - 2100 acs.orgnih.gov
Pore CharacteristicsContains smallest mesocages of MIL-100(Fe) acs.orgTwo types of mesoporous cages (~25 Å and ~29 Å) acs.org
MorphologyAgglomerated, irregular granular particles nih.govWell-defined octahedral crystals

Non-Classical Crystallization Growth Pathways

The formation of this compound and similar semi-amorphous Fe-BTC materials is a clear example of non-classical crystallization. acs.orgrsc.org Unlike classical crystallization, which involves the slow nucleation and subsequent growth of well-ordered single crystals, the synthesis of this compound is governed by pathways that favor kinetic control over thermodynamic stability, leading to a disordered final structure. acs.org

Amorphous MOFs can be formed through various methods, including the application of pressure or heat to a crystalline framework. acs.orgnih.gov However, for this compound-like materials, direct synthesis from precursor solutions is a key non-classical pathway. acs.orgrsc.org This approach circumvents the formation of a crystalline solid altogether. Research has demonstrated facile and rapid synthesis methods that yield materials with physicochemical properties very similar to commercial this compound. acs.orgrsc.org These methods often involve the rapid mixing of the iron salt and the 1,3,5-benzenetricarboxylic acid linker in an aqueous solution at room temperature. acs.org

The mechanism behind this non-classical pathway involves the immediate precipitation of amorphous coordination polymer particles upon combining the reagents. rsc.org The high rate of nucleation and particle formation prevents the slow, ordered assembly required for crystallization. These amorphous primary particles then aggregate to form the final semi-amorphous bulk material. rsc.org This process is exceptionally fast, with reports of this compound-like materials forming within minutes under environmentally sustainable conditions (i.e., using water as a solvent at ambient temperature). acs.orgresearchgate.net This contrasts sharply with the often energy-intensive solvothermal methods required to produce highly crystalline MOFs like MIL-100(Fe). researchgate.net The formation of an amorphous intermediate phase prior to any potential crystallization is a hallmark of non-classical nucleation pathways in MOF synthesis. rsc.org

Table 2: Comparison of Synthesis Pathways for Fe-BTC Materials
ParameterNon-Classical Pathway (this compound-like)Classical Pathway (Crystalline MIL-100(Fe))
MethodRapid precipitation in aqueous solution acs.orgSolvothermal / Hydrothermal synthesis researchgate.net
TemperatureRoom Temperature acs.orgElevated temperatures (e.g., >100 °C)
TimeMinutes acs.orgHours to Days researchgate.net
Resulting ProductSemi-amorphous / Disordered solid acs.orgHighly crystalline solid acs.org
Growth MechanismFormation and aggregation of amorphous coordination polymer particles rsc.orgNucleation and growth of single crystals

Stability and Durability Investigations of Mof 5

Intrinsic Framework Stability: Mechanisms of Degradation

The inherent stability of the MOF-5 framework is challenged by both thermal and hydrolytic factors, leading to degradation through specific chemical mechanisms.

MOF-5, also known as IRMOF-1, is recognized for its relatively high thermal stability in the absence of reactive atmospheres. nih.govacs.org Thermogravimetric analysis (TGA) indicates that the framework of MOF-5 is generally stable up to approximately 450-500°C. researchgate.netbohrium.com Beyond this temperature, the material undergoes decomposition. researchgate.net The decomposition process is primarily centered around the organic linker, 1,4-benzenedicarboxylate (BDC). researchgate.net Upon heating, the carboxylate groups of the linker decompose, leading to the release of carbon dioxide and other volatile organic fragments. bohrium.com This process results in the collapse of the porous three-dimensional structure. rsc.org

Table 1: Thermal Decomposition Data for MOF-5

Parameter Value Reference
Onset Decomposition Temperature (TGA) ~500 °C researchgate.net
Stability in Air Up to 300 °C nih.govacs.org

A significant drawback of MOF-5 is its pronounced instability in the presence of water, which severely restricts its practical applications. researchgate.netscispace.com Exposure to moisture, even at ambient humidity levels, can lead to a rapid and irreversible collapse of the crystalline structure. nih.govacs.org The degradation is initiated by the interaction of water molecules with the metal-organic framework.

The primary mechanism for hydrolytic degradation involves the attack of water molecules on the zinc-carboxylate coordination bonds. acs.org The zinc ions in the Zn₄O clusters are susceptible to coordination by water molecules, which act as nucleophiles. ntnu.nonih.gov This interaction leads to the displacement of the BDC linkers from the metal clusters. nih.govresearchgate.net

Molecular dynamics simulations have shown that water molecules interact with MOF-5 in several ways:

Direct coordination of water oxygen atoms to the zinc centers, replacing the carboxylate oxygen atoms. acs.orgntnu.no

Hydrogen bonding between water molecules and the carboxylate oxygen atoms of the BDC linkers. ntnu.no

Formation of hydrogen-bonded water clusters within the pores that can facilitate further attack on the framework. acs.orgacs.org

Computational studies suggest that the hydrolysis mechanism involves the dissociation of an adsorbed water molecule into a hydroxyl group and a proton. nih.gov The hydroxyl group then bonds to a zinc atom, breaking a zinc-oxygen bond with the linker, while the proton attaches to the displaced carboxylate group to form a carboxylic acid. nih.gov

The rate and extent of MOF-5 degradation are highly dependent on the relative humidity (RH) and the duration of exposure. umich.edunih.gov Studies have shown a critical threshold for humidity, above which the structural collapse is significantly accelerated. A sudden increase in water uptake and irreversible structural change is observed when MOF-5 is exposed to air with a relative humidity of 50% or higher. nih.govacs.org Below this threshold, degradation is much slower, with only minor changes observed after several hours of exposure. researchgate.netumich.edu

At humidity levels above 50%, irreversible degradation can occur within minutes. researchgate.netumich.edu Molecular dynamics simulations indicate that the framework is stable with water content up to 2.3% by mass, but collapses at water contents of 3.9% and higher due to the replacement of framework oxygen atoms by water oxygen atoms in the zinc coordination sphere. ntnu.nonih.govresearchgate.net Long-term exposure to even moderate humidity (e.g., 45% RH) can lead to a gradual loss of porosity and crystallinity over tens of hours. umich.edu

Table 2: Effect of Humidity on MOF-5 Stability

Relative Humidity (RH) Observation Exposure Time Reference
< 50% Minor degradation, limited water uptake Up to several hours researchgate.netnih.govumich.edu
> 50% Rapid, irreversible structural collapse Minutes researchgate.netumich.edu
45% Gradual loss of porosity and crystallinity 66 hours umich.edu

The susceptibility of MOF-5 to hydrolysis is intrinsically linked to the chemical nature of its components. The Zn₄O cluster is particularly vulnerable to attack by water. The lability of the Zn-O bonds allows for relatively easy ligand exchange with water molecules. scispace.com The coordination environment of the Zn(II) ion, which lacks significant ligand field stabilization energy, is primarily determined by steric factors, making it susceptible to disruption. scispace.com

The hydrophilicity of the framework also plays a role. The carboxylate groups of the BDC linker can interact with water molecules through hydrogen bonding, drawing moisture into the pores and facilitating contact with the metal clusters. ntnu.no Increasing the hydrophobicity of the organic linker is a potential strategy to improve hydrolytic stability by repelling water molecules from the framework. mdpi.com

Hydrolytic Stability and Water-Induced Degradation Mechanisms

Strategies for Enhanced Framework Stability

To overcome the inherent instability of MOF-5, various strategies have been developed to enhance its durability, particularly against moisture. These methods aim to either strengthen the framework's bonds or protect it from water ingress.

One effective approach is postsynthesis annealing . acs.orgresearchgate.net By heating the MOF-5 material below its decomposition temperature, it is possible to create local vacancy sites through partial decomposition of the bridging carboxylates. This process can surprisingly enhance the structural stability against air and moisture, as well as improve its performance in applications like CO₂ uptake. acs.orgresearchgate.net

Another strategy involves modifying the organic linkers . Introducing functional groups onto the BDC linker can alter the framework's properties. For instance, creating a more hydrophobic environment within the pores can hinder the penetration of water molecules. mdpi.com This can be achieved by incorporating hydrophobic functional groups onto the linkers. mdpi.comresearchgate.net

Increasing the connectivity of the framework is another viable method. While challenging for an existing structure like MOF-5, the principle of using metal clusters with higher coordination numbers or ligands that can form more connections can lead to more robust frameworks in general. acs.orgmit.edu

Finally, the application of protective coatings can physically shield the MOF from the environment. Coating MOF crystals with a thin layer of a hydrophobic material, such as silica, can prevent water molecules from reaching the internal structure. mdpi.com Densification of MOF-5 powder into pellets has also been shown to significantly slow down the degradation process in humid environments. nih.gov

Hydrophobic Modifications for Improved Water Resistance

A significant challenge for the practical application of many MOFs, including MOF-5, is their susceptibility to degradation upon exposure to water or humidity. acs.orgresearchgate.net The coordination bonds between the metal ions and organic linkers can be hydrolyzed, leading to a collapse of the porous framework. mdpi.com Researchers have explored various strategies to impart water resistance by modifying the material's surface to be hydrophobic.

One effective strategy is the construction of core-shell composites. A customized hydrophobic porous shell made of a covalent organic framework (COF), NTU-COF, has been successfully grown on the surface of fragile MOF-5 crystals. acs.org This "Plug-Socket Anchoring" strategy maintains the pore structure of the MOF-5 core and was shown to enable complete CO2/N2 separation even under humid conditions. acs.org

Another general approach involves coating the exterior surface of MOF particles with a thin, hydrophobic polymer layer. chinesechemsoc.orghgxx.org A facile one-step surface polymerization can create this protective layer without significantly disturbing the internal pore features. chinesechemsoc.org For instance, coating water-sensitive MOFs with an organosilicon polymer rendered the surface hydrophobic, with a water contact angle of 146°, allowing the material to retain its crystal structure and surface area upon exposure to liquid water. mdpi.com These postsynthetic modifications regulate the surface wettability, thereby improving the water stability of the MOFs. chinesechemsoc.org

These methods aim to prevent water molecules from penetrating the framework and attacking the vulnerable metal-ligand bonds, thus enhancing the material's durability in humid environments. mdpi.com

Effect of Powder Densification on Kinetic Stability

While MOFs are typically synthesized as low-density powders, practical applications often require them to be shaped into denser forms, such as pellets. researchgate.net The process of powder densification has been found to have a significant impact on the kinetic stability of MOF-5, particularly in humid environments. umich.edunih.gov

Studies have shown that densifying MOF-5 powder into pellets can significantly slow its degradation when exposed to moisture. umich.eduacs.org In one study, the properties of MOF-5 powders and pellets were quantified after exposure to humid air. While the powder's hydrogen storage capacity dropped by approximately 50% after 24 hours at 61% relative humidity (RH), the pellets showed no significant reduction in H2 uptake after 24 hours at 45% RH. umich.eduacs.org This enhanced robustness is attributed to the reduced surface area exposed to the humid environment and slower diffusion of water molecules into the compacted form. umich.edu

However, there is a trade-off associated with densification. The process of mechanical compaction can lead to a partial loss of crystallinity and a reduction in surface area and pore volume, which is linked to an incipient amorphization of the structure. researchgate.net Optimal hydrogen storage properties for MOF-5 were found in pellets with a density of approximately 0.5 g/cm³, which yielded a 350% increase in volumetric H2 density with only a 15% reduction in the amount of hydrogen stored by weight, compared to the powder form. researchgate.net Higher densities led to more significant reductions in storage capacity by weight. researchgate.net

The table below summarizes the effect of densification on the stability of MOF-5's surface area under different humidity conditions.

Sample FormRelative Humidity (RH)Exposure Time (hours)BET Surface Area (m²/g)
PowderUnexposed0~1300 (approx.)
Powder61%6634
PelletsUnexposed0>1300 (approx.)
Pellets45%24No significant reduction

This table presents illustrative data based on findings from referenced studies. umich.edu

Computational Insights into Stabilization Pathways

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, provide powerful tools to understand the mechanisms of MOF degradation and to design more stable structures. acs.orgrsc.org

Molecular dynamics simulations have been used to show, for the first time at a molecular level, how water interacts with the MOF-5 framework. acs.org These simulations revealed that the framework remains relatively stable at very low water content (up to 2.3% by mass) but collapses at higher concentrations (3.9% and above). The collapse is initiated by the replacement of oxygen atoms from the MOF framework in the zinc coordination shells with oxygen atoms from water molecules. acs.org This direct attack on the Zn4O tetrahedra disrupts the connection to the organic linkers, leading to structural failure. acs.org The simulations indicate that water molecules can interact in three primary ways: direct attack on the zinc clusters, hydrogen bonding with the carboxylate oxygen atoms, and forming hydrogen-bonded networks tethered to the zinc clusters. acs.org

These computational results suggest that a key pathway to stabilization is to strengthen the metal-linker interactions to be more robust than potential metal-water interactions. acs.org DFT calculations on other MOF systems have further elucidated that degradation can proceed through different pathways, including direct hydrolysis or oxidation-induced decomposition, with the energetics of these pathways helping to guide the synthesis of more stable materials. rsc.org By providing insight into these degradation mechanisms, computational studies are crucial for the rational design of new, water-resistant MOFs for a wide range of applications. cam.ac.uk

Mechanistic Studies in Adsorption and Separation Processes

Gas Adsorption Mechanisms and Binding Site Analysis

The unique porous structure and chemical composition of Basolite F300 give rise to its distinct gas adsorption properties. The following sections explore the mechanistic details of its interactions with various gases.

Hydrogen Sorption Dynamics and Isosteric Heats of Adsorption

This compound, also known by its chemical designation Fe-BTC, exhibits rapid adsorption kinetics for hydrogen (H₂), with a maximal uptake of 74.7 cm³/g at 77 K. rsc.org Computational studies have calculated a significant adsorption energy of -0.93 eV for hydrogen on the Fe-BTC framework, indicating a strong affinity. researchgate.net The isosteric heat of adsorption, a critical parameter for understanding the strength of the adsorbent-adsorbate interaction, has been reported to be 7.2 kJ mol⁻¹ for hydrogen on Fe-BTC. This value, while significant, is noted to be lower than that of other MOFs such as Cu-BTC and MIL-53, suggesting a comparatively weaker, though still effective, interaction.

Table 1: Hydrogen Adsorption Properties of this compound (Fe-BTC)

PropertyValueReference
Maximal H₂ Uptake (77 K)74.7 cm³/g rsc.org
Adsorption Energy (Computational)-0.93 eV researchgate.net
Isosteric Heat of Adsorption7.2 kJ mol⁻¹

Carbon Dioxide Adsorption Thermodynamics, Kinetics, and Diffusion

The adsorption of carbon dioxide (CO₂) on this compound is primarily governed by physisorption. nih.gov Studies have shown a maximal CO₂ uptake of 35.4 cm³/g at 273 K. rsc.org The isosteric heat of adsorption for CO₂ at near-zero coverage is 29.1 kJ mol⁻¹, indicating a stronger interaction compared to hydrogen. rsc.org The presence of low concentrations of CO₂ has been observed to have a minimal impact on the methane (B114726) adsorption capacity of this compound. nih.gov

Detailed kinetic and diffusion data for CO₂ in this compound are crucial for evaluating its performance in dynamic separation processes. While specific diffusion coefficients for this compound are not extensively reported, the adsorption process is generally considered to be rapid. The kinetics of CO₂ adsorption in similar MOFs are often described by models such as the pseudo-first-order and pseudo-second-order models, which can provide insights into the rate-limiting steps of the adsorption process.

Table 2: Carbon Dioxide Adsorption Properties of this compound (Fe-BTC)

PropertyValueReference
Maximal CO₂ Uptake (273 K)35.4 cm³/g rsc.org
Isosteric Heat of Adsorption (near-zero coverage)29.1 kJ mol⁻¹ rsc.org
Adsorption MechanismPhysisorption nih.gov

Adsorption of Light Hydrocarbons and Refrigerants: Selective Adsorption

This compound demonstrates notable selectivity in the adsorption of light hydrocarbons, which is a critical aspect for applications in natural gas purification and olefin/paraffin separations. Research has shown a distinct thermodynamic preference for propene (C₃H₆) over propane (B168953) (C₃H₈), with maximal uptakes of 44.0 cm³/g and 18.8 cm³/g, respectively. rsc.org This selectivity is attributed to the specific interactions between the unsaturated bonds of propene and the metal centers within the MOF structure.

For C₂ hydrocarbons, the adsorption behavior is more nuanced. The maximal uptakes for ethene (C₂H₄) and ethane (B1197151) (C₂H₆) are 32.5 cm³/g and 28.7 cm³/g, respectively, indicating a less pronounced but still present selectivity for the olefin. rsc.org this compound also exhibits a moderate separation capacity for methane (CH₄) over nitrogen (N₂). nih.gov

Information regarding the adsorption of refrigerants on this compound is limited in the available literature. However, the porous nature and the presence of open metal sites suggest that it could have potential for the adsorption of polar refrigerant molecules. Further research is needed to quantify its performance and selectivity for various refrigerants.

Table 3: Adsorption of Light Hydrocarbons on this compound (Fe-BTC)

AdsorbateMaximal Uptake (cm³/g)Reference
Propene (C₃H₆)44.0 rsc.org
Propane (C₃H₈)18.8 rsc.org
Ethene (C₂H₄)32.5 rsc.org
Ethane (C₂H₆)28.7 rsc.org

Role of Pore Architecture in Molecular Sieving and Selectivity

The adsorption selectivity of this compound is intrinsically linked to its unique pore architecture. The material is characterized as mesoporous, with a broad pore size distribution ranging from 2 to 100 nanometers and an average pore width of 2.68 nanometers. researchgate.net Some studies report a monomodal pore size distribution centered around 18–22 Å. The Brunauer-Emmett-Teller (BET) surface area of this compound has been reported to be in the range of 685 to 1465 m²/g, providing a large number of sites for gas adsorption. researchgate.net

The separation of molecules is achieved through a combination of thermodynamic and kinetic effects, underpinned by the principle of molecular sieving. The pore dimensions of this compound allow smaller molecules to diffuse more readily into the framework, while larger molecules may be partially or completely excluded.

The observed selectivity for propene over propane, for instance, is not solely based on size exclusion, as both molecules have similar kinetic diameters. Instead, the enhanced adsorption of propene is attributed to the favorable interactions between its π-electrons and the open metal sites of the iron-based framework. This demonstrates that the selectivity of this compound is a result of a synergistic effect between its pore size and the chemical nature of its internal surface.

Adsorption of Environmental Pollutants: Mechanistic Insights

Beyond gas separation, this compound and its derivatives have shown promise in the remediation of water contaminated with organic dyes.

Mechanisms of Dye Adsorption (e.g., Methylene (B1212753) Blue, Rhodamine B)

The adsorption of dyes such as Methylene Blue and Rhodamine B from aqueous solutions onto MOFs is a complex process influenced by factors such as the structure of the dye molecule, the surface chemistry of the adsorbent, and the solution pH.

For Rhodamine B, studies on a composite material derived from Fe-BTC have shown a maximum adsorption capacity of 13.0 mg/g. The adsorption process was found to follow a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

While direct mechanistic studies of Methylene Blue and Rhodamine B adsorption on unmodified this compound are not extensively detailed in the reviewed literature, the general mechanisms for dye adsorption on MOFs include:

Electrostatic Interactions: The surface of the MOF can possess a charge that attracts oppositely charged dye molecules.

π-π Stacking: The aromatic rings of the organic linkers in the MOF can interact with the aromatic structures of the dye molecules.

Hydrogen Bonding: Functional groups on the MOF surface can form hydrogen bonds with the dye molecules.

Pore Filling: The porous structure of the MOF can physically entrap the dye molecules.

Heavy Metal Ion Sequestration: Ion Exchange and Coordination Mechanisms

This compound has demonstrated considerable efficacy in the removal of hazardous heavy metal ions from aqueous solutions. The primary mechanisms governing this sequestration are believed to be ion exchange and direct coordination with the metal centers of the framework.

Studies have shown the successful application of this compound in adsorbing toxic metals such as lead (Pb), mercury (Hg), and arsenic (As). rsc.org The process of metal sorption onto materials like MOFs often involves the exchange of cations from the contaminated solution with mobile ions within the framework's structure. nih.gov In the case of this compound, heavy metal cations in the water can exchange with ions associated with the carboxylate linkers or coordinated solvent molecules within the pores.

Furthermore, coordination plays a crucial role. The open metal sites (coordinatively unsaturated sites) of the iron centers in the this compound structure can act as Lewis acid sites, directly bonding with heavy metal ions. The interaction between the pollutant and the adsorbent surface can also involve physical processes, including electrostatic attraction and the formation of surface complexes. mdpi.com The efficiency of these mechanisms is often pH-dependent; for instance, the maximum adsorption capacity for As(V) on this compound has been observed in a pH range of 6.5–10. rsc.org Research indicates that intraparticle diffusion is often the rate-controlling step in the adsorption process, suggesting that the porous structure of the MOF is critical for effective metal removal. rsc.org

Below is a table summarizing the adsorption capacity of this compound for select heavy metals.

Heavy Metal IonAdsorption Capacity (mg g⁻¹)Optimal pH
Arsenic(V)41.666.5 - 10
Arsenic(III)Not specified (adsorption is low at pH < 9)> 9

Organic Toxin and Pesticide Adsorption Pathways

The high surface area and tunable porosity of this compound make it an effective adsorbent for a range of organic toxins and pesticides. researchgate.net Adsorption pathways for these pollutants involve a combination of host-guest interactions within the MOF's pores, including π-π stacking, hydrogen bonding, and van der Waals forces.

A notable application is the use of this compound for the dispersive solid-phase extraction of phthalic acid esters (PAEs), a common class of organic pollutants, from water samples. researchgate.net The mechanism for capturing such organic molecules is multifaceted. The aromatic nature of the benzene-1,3,5-tricarboxylate (B1238097) linkers facilitates π-π interactions with aromatic rings present in many organic toxins.

For pesticides, the adsorption process is often analyzed using kinetic and equilibrium models. ugent.be The pseudo-second-order kinetic model frequently provides the best fit for experimental data, indicating that chemisorption may be a significant part of the mechanism. ugent.be Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium state, providing insight into whether the adsorption is monolayer or multilayer and the nature of the adsorbent surface. The specific functional groups on the pesticide molecules and the surface chemistry of the MOF dictate the dominant interaction pathways. nih.gov

Adsorptive Desulfurization Mechanisms

Adsorptive desulfurization (ADS) is a critical process for producing ultra-low sulfur fuels, and MOFs like this compound are promising candidates for this application. The removal of aromatic sulfur compounds such as thiophene, benzothiophene (B83047) (BT), and dibenzothiophene (B1670422) (DBT) is achieved through several key mechanisms. mdpi.comnih.gov

The primary driving force for the adsorption of these sulfur compounds is often π-complexation. mdpi.com This involves an interaction between the π-electrons of the aromatic ring of the sulfur compound and the d-orbitals of the iron metal centers in the this compound structure. This selective interaction allows for the preferential capture of sulfur-containing aromatics from a complex fuel matrix.

Other contributing mechanisms include:

Acid-Base Interactions: The metal centers can act as Lewis acids, interacting with the sulfur atom (a Lewis base) in the thiophenic ring. mdpi.com

Hydrogen Bonding: Although less dominant for non-polar fuel components, interactions can occur between the sulfur compounds and any residual hydroxyl groups or coordinated water molecules within the MOF structure. mdpi.com

The efficiency of these mechanisms depends on the porosity of the adsorbent, which allows the sulfur molecules to diffuse into the channels and access the active adsorption sites. mdpi.com

Membrane-Based Separation Principles

This compound can be incorporated as a functional filler into polymeric membranes to create mixed-matrix membranes (MMMs), which are designed to combine the processability of polymers with the superior separation properties of the MOF.

Gas Permeation and Selectivity in this compound Mixed Matrix Membranes

While the specific outline mentions MOF-5, this article is focused solely on this compound. MOF-5 is a zinc-based framework, distinct from the iron-based this compound. The principles of gas separation in MMMs, however, are universal. The performance of an MMM is contingent on the intrinsic properties of the filler. This compound exhibits selective gas adsorption, which is the basis for its potential use in gas separation membranes. Studies on the pure compound have shown moderate CH₄/N₂ separation capacity. nih.gov

The table below presents the gas adsorption selectivity of this compound powder, which indicates its potential performance as a filler in gas separation membranes.

Gas PairSelectivity (CH₄ as reference)
CH₄/N₂~1.5 - 1.9
CH₄/O₂Low

Filler-Polymer Compatibility and Its Influence on Separation Performance

A critical factor determining the success of an MMM is the compatibility between the this compound filler and the polymer matrix. Poor compatibility can lead to interfacial defects that compromise the membrane's separation performance. researchgate.net

Several interfacial morphologies can arise:

Ideal Interface: Good adhesion exists between the filler particles and the polymer, with no voids. This allows the membrane to leverage the selective properties of the MOF.

Interfacial Voids: A lack of affinity between the organic linkers of this compound and the polymer chains can lead to the formation of non-selective gaps at the interface. These voids allow gases to bypass the selective pathways of both the polymer and the MOF, drastically reducing the membrane's selectivity. researchgate.net

The chemical nature of this compound, with its organic linkers, is generally expected to offer better compatibility with organic polymers compared to purely inorganic fillers like zeolites. mdpi.com However, achieving a defect-free interface still requires careful selection of the polymer matrix to ensure strong interactions, such as hydrogen bonding or polar interactions, with the MOF's surface. Good dispersion of the filler particles is also crucial to avoid agglomeration, which can create stress points and lead to the formation of defects. researchgate.net Ultimately, strong filler-polymer compatibility is essential to translate the excellent separation properties of this compound into a high-performance mixed-matrix membrane.

Catalytic Reaction Mechanisms and Active Site Studies

Heterogeneous Catalysis in Organic Transformations

The catalytic prowess of Basolite F300 is primarily rooted in its coordinatively unsaturated iron(III) sites, which function as potent Lewis acids. These sites are crucial for activating substrates and facilitating a range of organic reactions.

The conversion of carbon dioxide, a greenhouse gas, into value-added chemicals like cyclic carbonates is a critical area of green chemistry. The cycloaddition of CO2 to epoxides is effectively catalyzed by MOFs, including those with structures similar to this compound. The mechanism is a prime example of cooperative catalysis involving both Lewis acidic and basic functionalities.

The reaction mechanism generally proceeds through three key steps researchgate.net:

Epoxide Activation : The coordinatively unsaturated Fe(III) centers in the this compound structure act as Lewis acid sites, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the ring more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring Opening : A nucleophile, often a halide ion from a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr), attacks one of the epoxide's carbon atoms. This results in the opening of the strained ring to form a halo-alkoxide intermediate semanticscholar.org.

CO2 Insertion and Cyclization : The alkoxide intermediate, a Lewis basic species, then attacks the electrophilic carbon atom of a CO2 molecule. This insertion is followed by an intramolecular cyclization that expels the halide ion, forming the five-membered cyclic carbonate product and regenerating the nucleophilic co-catalyst researchgate.nethcmut.edu.vn.

While nickel- and chromium-based MOFs are more commonly studied for olefin dimerization, iron-based catalysts are also known to facilitate this transformation, typically proceeding through a cationic coordination polymerization process rsc.org. For ethylene (B1197577) dimerization, two primary mechanisms are often considered: the Cossee-Arlman mechanism and the metallacyclic mechanism acs.org.

Cossee-Arlman Mechanism : This mechanism involves the successive insertion of olefin monomers into a metal-hydride or metal-alkyl bond. In the context of an iron-based catalyst like this compound, the process would be initiated by the formation of an active iron-hydride or iron-ethyl species. An incoming ethylene molecule then coordinates to the iron center and subsequently inserts into the Fe-C or Fe-H bond, elongating the alkyl chain. Chain termination via β-hydride elimination releases the dimer (e.g., 1-butene) and regenerates the active iron-hydride species, which can then start a new catalytic cycle acs.org.

Metallacyclic Mechanism : This pathway involves the coordination of two ethylene molecules to the active metal center, which then undergo oxidative coupling to form a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of 1-butene (B85601) acs.org.

For iron-based catalysts, the specific mechanism and product selectivity (dimers vs. oligomers) are highly dependent on the ligand environment and the nature of the co-catalyst used rsc.orgunam.mx. The Lewis acidic iron sites within this compound could potentially serve as the active centers for initiating such catalytic cycles, although this application is less documented than for other MOF systems rsc.org.

This compound serves as an excellent support for metal nanoparticles, creating powerful heterogeneous catalysts for hydrogenation reactions. The deposition of palladium (Pd) nanoparticles onto this compound has been shown to produce effective catalysts, where the properties of the MOF support play a critical role in catalyst performance.

A comparative study between the highly crystalline MIL-100(Fe) and the more disordered this compound as supports for Pd nanoparticles revealed significant differences. The medium-range disorder in this compound results in a reduced number of Lewis acid sites and a more hydrophobic surface compared to the hydrophilic MIL-100(Fe) nih.gov. This hydrophobicity influences the interaction with solvents and precursors during catalyst preparation. For instance, when using a colloidal synthesis method in apolar toluene, the more hydrophobic this compound support showed a higher uptake of Pd nanoparticles compared to MIL-100(Fe) nih.gov.

Table 1: Influence of MOF Support on Pd Nanoparticle Deposition Data derived from studies on Pd nanoparticle deposition on iron trimesylate MOFs. nih.gov

Support MaterialSurface PropertyLewis Acid Site DensityPd Uptake (wt.%) in Toluene
This compoundMore HydrophobicLower0.256
MIL-100(Fe)More HydrophilicHigher0.142

The resulting Pd/Basolite F300 catalysts are active in hydrogenation, where the reaction occurs on the surface of the palladium nanoparticles. The MOF framework prevents the aggregation of these nanoparticles, maintaining a high active surface area and enhancing catalyst stability.

Friedel-Crafts alkylation is a classic acid-catalyzed reaction for forming C-C bonds with aromatic rings. This compound has been identified as a highly effective solid acid catalyst for these reactions, often outperforming its more crystalline counterpart, MIL-100(Fe), particularly for processes that demand strong Lewis acid sites chemrxiv.orgresearchgate.net.

The mechanism involves the activation of the alkylating agent (e.g., an alkyl halide or alcohol) by the Lewis acidic Fe(III) sites within the MOF structure.

Carbocation Formation : The Fe(III) center coordinates with the leaving group of the alkylating agent (e.g., a halide or hydroxyl group), facilitating its departure and the formation of a carbocation intermediate nih.gov.

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation.

Deprotonation : A proton is eliminated from the resulting arenium ion intermediate, restoring the aromaticity of the ring and completing the substitution.

The key advantage of using a heterogeneous catalyst like this compound is the ease of separation from the reaction mixture, allowing for catalyst recycling and reuse, which is a significant improvement over traditional homogeneous Lewis acids like AlCl₃ researchgate.neteurekaselect.com. Studies on various solid acid catalysts have demonstrated their potential for multiple reaction cycles, often with simple filtration and washing between uses, making the process more sustainable and economical researchgate.net.

The selective hydrogenation of a specific functional group within a multifunctional molecule is a significant challenge in organic synthesis. MOF-supported catalysts, such as Pd on this compound, offer pathways to achieve high chemoselectivity. This selectivity can be attributed to several factors, including the electronic properties of the metal nanoparticles, steric hindrance imposed by the MOF pores, and specific interactions between the substrate and the catalyst surface researchgate.net.

For instance, in the hydrogenation of nitroarenes containing other reducible groups (e.g., halogens, carbonyls), Pd-based catalysts supported on MOFs have shown high selectivity towards the reduction of the nitro group to an amine, leaving the other functionalities intact chemrxiv.orgresearchgate.net. The mechanism involves the preferential adsorption and activation of the nitro group on the surface of the Pd nanoparticles. The electronic state of the Pd, influenced by its interaction with the MOF support, can be tuned to favor this specific interaction nih.gov. Furthermore, decorating the surface of the Pd nanoparticles with other species, such as carbon, can modulate the adsorption geometry of the substrate, sterically hindering the interaction of certain functional groups with the active sites and thereby enhancing the selectivity for the desired transformation nih.gov.

Photocatalytic Mechanisms in MOF-5 Based Systems

While this compound is an iron-based MOF, the photocatalytic mechanisms of MOF-5, a zinc-based framework (Zn₄O(BDC)₃), are well-studied and provide insight into the general principles of photocatalysis in MOFs. The mechanism in MOF-5 relies on the interplay between its inorganic zinc-oxo clusters and organic terephthalate (B1205515) linkers.

The primary photocatalytic process can be described as follows researchgate.net:

Light Absorption and Excitation : Upon irradiation with light of sufficient energy (typically UV light, as MOF-5 has a wide band gap of ~3.84 eV), the organic linker (terephthalate) acts as an antenna, absorbing photons rsc.org. This absorption promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the linker, to the lowest unoccupied molecular orbital (LUMO), also associated with the linker. This process is often described as a ligand-to-ligand charge transfer (LLCT) unam.mx. An alternative view considers it a ligand-to-metal cluster charge transfer (LMCT), where the electron is excited to an orbital associated with the Zn₄O cluster researchgate.net.

Charge Separation and Migration : The excitation creates an electron-hole pair (e⁻/h⁺). The highly crystalline and ordered structure of the MOF facilitates the migration of these charge carriers to the catalyst's surface, minimizing their recombination researchgate.net.

Redox Reactions : At the surface, the photogenerated electrons and holes participate in redox reactions with adsorbed molecules.

Electrons in the conduction band can react with adsorbed oxygen (O₂) to produce superoxide (B77818) radicals (•O₂⁻).

Holes in the valence band can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to generate highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants or drive other chemical transformations researchgate.net. The Zn₄O clusters themselves can act as semiconductor-like components, contributing to the charge separation and transfer processes researchgate.net.

Enzyme Mimicry and Biocatalysis Concepts in MOF-5

Metal-organic frameworks (MOFs) are increasingly being explored as platforms for mimicking the catalytic activity of enzymes. Their porous nature and the ability to incorporate specific functional groups allow for the creation of confined microenvironments that can resemble the active sites of natural enzymes. While the broader field of MOFs has seen significant advances in enzyme mimicry, specific examples focusing on this compound (MOF-5) are still emerging.

The general concept of using MOFs as enzyme mimics revolves around several key strategies:

Active Site Replication: Incorporating metal clusters or organic linkers that structurally and functionally resemble the active sites of metalloenzymes. For instance, the Zn₄O clusters in MOF-5 can act as Lewis acid sites, analogous to the role of zinc ions in some enzymes.

Substrate Confinement: The well-defined pores of MOFs can confine substrate molecules, leading to enhanced reaction rates and selectivity, similar to the substrate-binding pockets of enzymes.

Transition State Stabilization: The framework of the MOF can be designed to stabilize the transition state of a reaction, thereby lowering the activation energy.

While direct and detailed mechanistic studies of MOF-5 as an enzyme mimic are limited, the principles of biocatalysis are often applied when using it as a host for immobilizing enzymes. The porous structure of MOF-5 provides a protective environment for enzymes, enhancing their stability and reusability. This approach, known as enzyme immobilization, leverages the MOF as a support rather than a direct catalyst, but it highlights the potential for creating synergistic enzyme-MOF catalytic systems. researchgate.netmdpi.com

The development of MOF-based "artificial enzymes" or "MOFzymes" is an active area of research. These systems aim to combine the high efficiency and selectivity of enzymes with the robustness and recyclability of heterogeneous catalysts. acs.org Future work in this area will likely involve the strategic functionalization of the MOF-5 framework to create more sophisticated biomimetic catalysts.

Elucidation of Lewis Acidity and Basicity in Catalytic Cycles

The catalytic activity of this compound (MOF-5) is primarily attributed to the presence of Lewis acid sites. These sites are located at the zinc-oxygen clusters (Zn₄O) that form the secondary building units (SBUs) of the framework.

Lewis Acidity:

The coordinatively unsaturated zinc centers in the Zn₄O clusters act as electron acceptors, making them effective Lewis acids. The Lewis acidity of MOF-5 has been harnessed in a variety of organic transformations.

Characterization of Lewis Acid Sites: The nature and strength of the Lewis acid sites in MOFs can be characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy with probe molecules like pyridine (B92270) or carbon monoxide. rsc.org Computational methods, such as density functional theory (DFT), are also employed to model the electronic structure of the active sites and their interactions with substrates. researchgate.net

Role in Catalytic Cycles: The Lewis acidic Zn₄O clusters in MOF-5 play a crucial role in activating substrates. For example, in the cyanosilylation of aldehydes, the zinc centers coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide group. rsc.org Similarly, in the cycloaddition of CO₂ to epoxides, the Lewis acid sites activate the epoxide ring, making it more susceptible to ring-opening. rsc.org

A proposed general mechanism for a Lewis acid-catalyzed reaction at the Zn₄O cluster of MOF-5 is as follows:

Coordination of the substrate to a vacant zinc site on the cluster.

Activation of the substrate through electron withdrawal by the zinc center.

Nucleophilic attack on the activated substrate.

Product formation and desorption from the catalyst surface, regenerating the active site.

The table below summarizes some of the catalytic applications of MOF-5 that leverage its Lewis acidity.

Catalytic ReactionSubstratesProductRole of Lewis Acid Sites
Cyanosilylation Aldehydes, Trimethylsilyl cyanideCyanohydrin silyl (B83357) ethersActivation of the carbonyl group
CO₂ Cycloaddition Epoxides, Carbon dioxideCyclic carbonatesRing-opening of the epoxide
Friedel-Crafts Alkylation Aromatic compounds, Alkylating agentsAlkylated aromaticsActivation of the alkylating agent
Knoevenagel Condensation Aldehydes, Active methylene (B1212753) compoundsα,β-unsaturated compoundsActivation of the carbonyl group

Basicity:

Pristine MOF-5 does not possess significant Brønsted basicity. However, basic sites can be introduced into the framework through post-synthetic modification or by using functionalized organic linkers during synthesis. For example, replacing the terephthalic acid linker with an amino-functionalized linker (e.g., 2-aminoterephthalic acid to form IRMOF-3) introduces basic amino groups into the structure. These basic sites can catalyze reactions such as the Knoevenagel condensation. berkeley.edu The introduction of both acidic and basic sites can lead to bifunctional catalysts with enhanced activity for cascade reactions. rsc.org

Mechanistic Insights into Catalyst Deactivation and Regeneration in Catalysis

The stability of a heterogeneous catalyst is a critical factor for its practical application. While MOF-5 exhibits good thermal stability (up to around 400 °C), its structural integrity can be compromised under certain chemical environments, leading to catalyst deactivation. researchgate.net

Mechanisms of Deactivation:

The deactivation of MOF catalysts can occur through several mechanisms:

Leaching: The metal-linker coordination bonds in MOFs can be susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents. This can lead to the leaching of metal ions or organic linkers from the framework, resulting in a loss of active sites and structural collapse.

Fouling: The pores of the MOF can be blocked by the deposition of carbonaceous materials, byproducts, or large substrate/product molecules. This pore blockage prevents reactants from accessing the active sites within the framework.

Structural Transformation: Under certain reaction conditions, the crystalline structure of the MOF may undergo a phase transformation to a less active or inactive phase.

Studies on the deactivation of iron-based MOFs, which are sometimes also referred to by the trade name this compound, have shown that in aqueous environments, structural alterations can occur, leading to the formation of leached species that may themselves be catalytically active. princeton.edu This highlights the importance of carefully characterizing the catalyst after the reaction to understand the true nature of the active species.

Regeneration of MOF-5:

The ability to regenerate a deactivated catalyst is crucial for the economic viability of a catalytic process. For MOF-5, regeneration strategies often focus on removing adsorbed species from the pores or restoring the crystalline structure.

A simple and efficient method for the regeneration of deteriorated MOF-5 has been reported, involving an acid-base treatment. acs.orgresearchgate.net The process involves:

Dissolving the deactivated MOF in a strong acid to recover the metal salts and organic linkers.

Adjusting the pH of the solution by adding a base to recrystallize the pristine MOF.

This method allows for the recycling of the constituent components of the MOF, making it an environmentally benign and cost-effective approach. researchgate.net Thermal treatment under vacuum can also be effective in removing volatile foulants from the pores, provided the deactivation is not due to irreversible structural collapse.

The following table summarizes the potential deactivation mechanisms and corresponding regeneration strategies for this compound (MOF-5).

Deactivation MechanismDescriptionPotential Regeneration Strategy
Leaching Loss of metal ions or organic linkers due to hydrolysis.Acid-base treatment to re-synthesize the MOF.
Fouling Blockage of pores by adsorbed species.Solvent washing or thermal treatment under vacuum.
Structural Collapse Irreversible loss of crystallinity.Re-synthesis of the MOF may be the only option.

Further research is needed to gain a more detailed mechanistic understanding of the deactivation and regeneration of this compound in specific catalytic reactions to enhance its long-term stability and performance.

Computational and Theoretical Frameworks for Mof 5 Research

Classical Molecular Simulations for Adsorption and Diffusion Dynamics

Classical molecular simulations, which rely on empirical force fields to describe interatomic interactions, are widely used to study the dynamics of gas adsorption and diffusion within the porous structure of Basolite F300. These simulations can predict how guest molecules interact with the framework, identify preferential binding sites, and calculate important thermodynamic and transport properties.

Development and Validation of Force Fields for Fe-BTC Systems

The accuracy of classical simulations is fundamentally dependent on the quality of the force field used to describe the potential energy surface of the system. A force field is a set of parameters and equations that define the energy of a system as a function of the positions of its atoms. For MOFs like this compound, these force fields must accurately capture both the intramolecular interactions within the framework and the non-bonded interactions (van der Waals and electrostatic) between the framework and guest molecules.

Generic or universal force fields, such as the Universal Force Field (UFF) and DREIDING, are often used as a starting point for MOF simulations due to their broad applicability. acs.org However, for greater accuracy, force fields are often specifically developed or re-parameterized for a particular MOF system. This process typically involves fitting force field parameters to reproduce experimental data or results from higher-level quantum chemical calculations. nih.govnih.gov For instance, parameters for bond stretching, angle bending, and torsional terms can be tuned to match experimental structural data or vibrational spectra. Non-bonded interaction parameters are crucial for accurately modeling gas adsorption and are often validated against experimental adsorption isotherms.

While numerous force fields have been developed for various MOFs, the development of a universally transferable force field that accurately predicts properties across a wide range of MOF structures and guest molecules remains a significant challenge. acs.orgnih.gov

Predicting Gas Adsorption Mechanisms and Binding Sites

Molecular simulations are a powerful tool for predicting the mechanisms of gas adsorption and identifying the specific binding sites within this compound. Grand Canonical Monte Carlo (GCMC) simulations are commonly employed to predict adsorption isotherms, which show the amount of gas adsorbed as a function of pressure at a constant temperature.

Computational studies on Fe-BTC have been used to understand its interactions with various gases, including CO2 and hydrocarbons. rsc.orgrsc.org Virial analysis of simulated adsorption data can reveal the strength of interaction between guest molecules and the Fe-BTC framework. rsc.orgrsc.orgmassey.ac.nzx-mol.net For instance, such analyses have shown that the disordered nature of Fe-BTC leads to enhanced interaction strengths with guest molecules when compared to its crystalline counterpart, MIL-100. rsc.orgrsc.orgmassey.ac.nzx-mol.net

Simulations can also provide a detailed picture of the adsorption process at the molecular level. By analyzing the simulation snapshots, researchers can identify the primary binding sites for different gas molecules. In Fe-BTC, potential binding sites include the open metal sites on the iron centers, the aromatic rings of the BTC linkers, and the various pores and cavities within the structure. siruinanogroup.com For example, DFT calculations on Fe-BTC have shown that the exposed iron sites are the most favorable interaction sites for hydrogen molecules. cambridge.org The ability to predict these binding sites is crucial for understanding the separation capabilities of the material and for designing new MOFs with enhanced performance.

Below is a table summarizing the findings from computational studies on gas adsorption in Fe-BTC.

Gas MoleculeKey Findings from Computational Studies
Carbon Dioxide (CO2)Adsorption is primarily governed by physisorption. siruinanogroup.com The interaction leads to minimal changes in the electronic and local structure of the Fe-BTC framework. siruinanogroup.com
Nitrogen (N2)The disordered structure of Fe-BTC can lead to activated diffusion for N2, where the gas can access more of the porous interior at higher temperatures. massey.ac.nz
Propylene (C3H6) and Propane (B168953) (C3H8)Fe-BTC shows a striking ability to discriminate between these two molecules, with a significantly higher uptake of propylene, suggesting strong potential for separation applications. rsc.orgrsc.orgmassey.ac.nzx-mol.net
Methane (B114726) (CH4)The presence of humidity can have a complex effect on methane adsorption, with some studies suggesting that surface hydrates can lead to co-adsorption and a slight increase in capacity under certain conditions. acs.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more fundamental understanding of the properties of this compound by solving the electronic Schrödinger equation. DFT is used to investigate the electronic structure, vibrational properties, and reactivity of the material, offering insights that are complementary to those obtained from classical simulations.

Electronic Structure Characterization and Electronic Properties

DFT calculations are instrumental in characterizing the electronic structure of this compound, which governs its chemical and physical properties. These calculations can determine the distribution of electron density, the nature of the chemical bonding between the iron centers and the organic linkers, and the energies of the molecular orbitals. researchgate.net

Studies on Fe-BTC and related iron-based MOFs have used DFT to understand the role of the iron centers in the material's properties. cambridge.orgacs.org For example, DFT can be used to calculate the partial charges on the atoms, providing insight into the electrostatic interactions with guest molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined, which are crucial for understanding the material's potential in catalytic applications and its electronic properties. acs.org DFT calculations have shown that for Fe3(btc)2, the gap between the HOMO of the MOF and the LUMO of an interacting N2O molecule is small, facilitating charge transfer and bond breaking, which is key to its catalytic activity. acs.org

The electronic properties of this compound, such as its band gap and density of states, can also be predicted using DFT. cambridge.orgcdmf.org.br This information is vital for applications in electronics and photocatalysis. The magnetic properties of the iron centers can also be investigated, as DFT can predict the ground-state spin multiplicity of the system. wcupa.edu

The following table summarizes key electronic properties of Fe-BTC that can be investigated using DFT.

PropertySignificance
Atomic ChargesDetermines the electrostatic potential and interaction with polar molecules.
HOMO-LUMO GapRelates to the chemical reactivity and electronic excitability of the material. acs.org
Band StructureDefines the electronic conductivity and optical properties.
Density of StatesDescribes the number of available electronic states at each energy level.
Spin StateDetermines the magnetic properties of the iron centers.

Vibrational Property Predictions and Phonon Analysis

The vibrational properties of this compound can be predicted using DFT calculations, which provide valuable information about the material's structural dynamics and thermodynamic stability. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix can be constructed, and its diagonalization yields the vibrational frequencies and normal modes of the system.

These predicted vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of experimental spectral features. The analysis of vibrational modes can reveal how different parts of the framework, such as the linker molecules and the metal clusters, move in response to thermal energy.

Investigation of Inter-metallic Charge Transfer in Heterometallic MOF-5

The concept of inter-metallic charge transfer is of significant interest in the design of functional materials, particularly for catalysis and electronics. In heterometallic MOFs, where more than one type of metal ion is incorporated into the framework, the possibility of charge transfer between the different metal centers can lead to novel properties and enhanced reactivity.

While the provided outline specifies heterometallic MOF-5, it is important to clarify that this compound is a homometallic MOF containing only iron. The investigation of inter-metallic charge transfer would therefore require the synthesis of a heterometallic version of Fe-BTC, where some of the iron ions are substituted with another metal.

Should such a heterometallic Fe-BTC be synthesized, DFT calculations would be a crucial tool for investigating the electronic interactions between the different metal centers. DFT can be used to model the electronic structure of the heterometallic framework and to predict whether charge transfer between the metals is energetically favorable. researchgate.net This can be done by analyzing the electron density distribution, the partial charges on the metal ions, and the alignment of the d-orbitals of the different metals. researchgate.net The occurrence of metal-to-metal charge transfer (MMCT) can significantly influence the catalytic and photophysical properties of the material. researchgate.netrsc.org

Currently, there is a lack of specific research in the scientific literature on inter-metallic charge transfer within a heterometallic this compound framework. However, the computational techniques for such an investigation are well-established and could provide valuable insights into the design of new functional materials based on the Fe-BTC structure.

Thermodynamical and Kinetic Analysis of Framework Reactions

The formation of the MOF-5 framework is governed by a delicate interplay of thermodynamic and kinetic factors. Calorimetric measurements have been instrumental in quantifying the energetics of the framework's interaction with solvents, which are often present during synthesis. For instance, the enthalpies of interaction (ΔHint) for N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) with MOF-5 are highly exothermic, measured at -82.78 ± 4.84 kJ per mole of DMF and -89.28 ± 3.05 kJ per mole of DEF, respectively rsc.org. These strong, exothermic interactions highlight the significant role of the solvent as a guest molecule within the porous structure rsc.org.

From a thermodynamic standpoint, there is an energetic penalty for forming porous framework materials like MOF-5 compared to their corresponding dense, non-porous phases mit.edu. However, the inclusion of solvent molecules within the pores, while highly exothermic, is not sufficient to result in a net thermodynamic stabilization of the porous phase over a dense one mit.edu. This indicates that MOF-5 is a kinetically stable material rather than a thermodynamically stable one mit.edu.

The kinetics of MOF-5 synthesis via solvothermal methods are highly sensitive to reaction conditions such as temperature and time. Optimization studies have shown that crystalline MOF-5 can be obtained under various conditions, for example, by heating the reaction mixture at 120°C for 24 hours or at 140°C for 12 hours its.ac.idsemanticscholar.org. The reaction temperature is a critical parameter, influencing both the nucleation and growth rates of the crystals researchgate.net. The synthesis process can be complex, sometimes involving the initial formation of intermediate crystalline phases, such as Zn₅(NO₃)₂(OH)₈·2H₂O nanoplatelets, which then react to form the final MOF-5 structure core.ac.uk.

ParameterValueSignificance
Enthalpy of Interaction (DMF)-82.78 ± 4.84 kJ/molIndicates strong, exothermic interaction between DMF solvent and the MOF-5 framework rsc.org.
Enthalpy of Interaction (DEF)-89.28 ± 3.05 kJ/molShows a similarly strong guest-host interaction with DEF solvent rsc.org.
Enthalpy of Formation (from dense components, with DMF)16.69 ± 1.21 kJ/mol Zn₄OQuantifies the energy required to form the solvated MOF-5 structure from its constituent dense parts rsc.org.

Molecular Dynamics Simulations for Structural Dynamics and Degradation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of the MOF-5 framework and its response to guest molecules, particularly water, which is known to cause structural degradation.

Characterization of Degradation Processes at the Atomic Scale

MD simulations have provided critical, atomic-level insights into the mechanism of MOF-5 degradation upon exposure to water. These simulations show that the framework remains stable at very low water concentrations (up to 2.3% by mass), although some lattice distortion is observable researchgate.net. However, as the water content increases to 3.9% and higher, the framework undergoes a catastrophic collapse researchgate.net. The degradation mechanism involves the displacement of oxygen atoms from the framework's inorganic [Zn₄O]⁶⁺ clusters by oxygen atoms from water molecules, which coordinate directly with the zinc ions researchgate.net. This process breaks the critical metal-ligand coordination bonds that uphold the entire porous structure. Reactive molecular dynamics simulations, employing force fields like ReaxFF, further elucidate the hydrolysis energetics and reaction pathways, confirming that the stability of MOFs in the presence of water is intrinsically linked to the chemistry of the metal-linker bond arxiv.orgresearchgate.net.

Hydrogen Storage Behavior and Nuclear Quantum Effects

MOF-5 has been extensively studied as a potential material for hydrogen storage due to its high surface area and pore volume rsc.org. Computational studies are vital for understanding the nature of hydrogen adsorption within its pores. While classical simulations provide valuable information, they are insufficient to fully capture the behavior of light molecules like H₂ at cryogenic temperatures, where nuclear quantum effects become significant aip.orgarxiv.org.

To address this, advanced computational methods that account for these quantum phenomena have been employed. Grand-Canonical Quantized Liquid Density-Functional Theory (GC-QLDFT) calculations, for example, have been used to investigate H₂ adsorption in MOF-5 (also referred to as IRMOF-1) aip.orgarxiv.org. These studies reveal that nuclear quantum effects are pronounced and play a crucial role in accurately predicting hydrogen storage capacities aip.orgarxiv.org. Quantum chemical modeling using density functional theory (DFT) further helps to understand the specific interactions between H₂ molecules and the binding sites within the MOF, such as the zinc oxide clusters and the organic linkers rsc.orgberkeley.eduarxiv.org. These calculations show that the van der Waals interactions are dominant in the physisorption of hydrogen in MOF-5 arxiv.org.

Machine-Learned Potentials (MLPs) in Advanced MOF-5 Simulations

While first-principles methods like DFT offer high accuracy, their computational cost limits their application to large-scale systems and long simulation times. To bridge this gap, machine-learned potentials (MLPs) have emerged as a powerful alternative, offering near-DFT accuracy at a fraction of the computational expense elsevierpure.comarxiv.orgugent.be.

For MOF-5, high-dimensional neural network potentials (HDNNPs) have been successfully developed. In one approach, an HDNNP was trained exclusively on small molecular fragments of the MOF-5 structure researchgate.net. Remarkably, this potential was able to accurately predict the properties of the bulk periodic crystal, including its equilibrium lattice constant (with an error of about 0.1% compared to DFT) and its negative thermal expansion behavior researchgate.net. The root mean square error (RMSE) for energies of periodic structures not included in the training set was about 6.5 meV/atom, demonstrating the high fidelity of the MLP researchgate.net. Other MLP approaches, such as those based on moment-tensor potentials, have also shown exceptional accuracy in predicting forces, structural parameters, elastic constants, and even the thermal conductivity of MOF-5 in quantitative agreement with experimental data elsevierpure.com.

MLP TypeTraining DataPredicted Property (MOF-5)Accuracy vs. DFT/Experiment
High-Dimensional Neural Network Potential (HDNNP)Small molecular fragmentsEquilibrium lattice constant~0.1% error vs. DFT researchgate.net
HDNNPSmall molecular fragmentsTotal energy of bulk structureRMSE of ~6.5 meV/atom researchgate.net
Moment-Tensor Potential (MTP)Active learning MD runsThermal conductivityFull quantitative agreement with experiment elsevierpure.com

Computational Exploration of Heterometallic MOF-5 Structures and Stability

Introducing different metal cations into the MOF-5 structure to create heterometallic or bimetallic frameworks can lead to new or enhanced properties. Computational chemistry provides a microscopic understanding of these complex materials and the distribution of cations within their structure acs.orgarxiv.org.

Theoretical Models for Negative Thermal Expansion Phenomena

One of the most intriguing properties of MOF-5 is its large negative thermal expansion (NTE), meaning it contracts upon heating. Theoretical models and first-principles calculations have been essential in elucidating the origin of this counterintuitive behavior.

Ab initio lattice dynamics calculations, within the quasiharmonic approximation, have successfully reproduced the experimentally observed linear thermal expansion coefficient of approximately -16 x 10⁻⁶ K⁻¹ aps.org. These calculations reveal that the NTE is caused by the phonon softening of low-frequency lattice modes aps.org. Many of the lattice phonon modes below ~23 meV can be described as "rigid-unit modes" (RUMs), where the inorganic [Zn₄O(COO)₆] clusters behave as rigid units and the linkers provide flexibility aps.org.

Detailed analysis combining multi-temperature diffraction data and ab initio calculations provides a comprehensive picture. The primary contributor to NTE is identified as the translational transverse motion of the 1,4-benzenedicarboxylate aromatic ring rsc.orgacs.org. This "guitar-string" like vibration, along with twisting motions of the carboxylate groups, effectively pulls the inorganic clusters closer together as the vibrational amplitude increases with temperature, leading to a contraction of the entire unit cell rsc.orgacs.org.

Mof 5 Based Composite Materials and Their Synergistic Effects

Design and Synthesis Strategies for Basolite F300 (Fe-BTC) Composites

In-situ synthesis involves the crystallization and growth of the Fe-BTC framework in the presence of the secondary component. This method promotes a homogeneous distribution and intimate contact between the MOF and the matrix material. For instance, CNTs/Fe-BTC composite materials have been successfully synthesized using a one-step solvothermal method where carbon nanotubes (CNTs) are incorporated as the MOF crystallizes. mdpi.com This approach embeds the CNTs within the porous structure of the Fe-BTC, leading to a synergistic interaction between the two components. mdpi.com Similarly, the oxidative polymerization of aniline in the presence of Fe-BTC results in a Polyaniline (PANI)/Fe-BTC composite where the polymer forms around the MOF particles. bg.ac.rsresearchgate.net This method allows for the creation of composites with varying monomer-to-Fe-BTC ratios, directly impacting the final electrochemical properties. bg.ac.rsresearchgate.net Another example is the hydrothermal synthesis of an Fe-BTC/graphene oxide (GO) composite, which yields a material with a mesoporous structure and Fe(III) oxo clusters of 10-20 nm, demonstrating the potential for creating nanocomposites with controlled dimensions. dlu.edu.vn

Post-synthetic modification (PSM) offers another versatile route to fabricating composites. This technique involves modifying a pre-synthesized Fe-BTC framework. A notable strategy involves growing polymers within the pores of the MOF. For example, polydopamine (PDA) has been grown inside Fe-BTC, followed by grafting metal-chelating thiol groups onto the PDA backbone. rsc.org This post-synthetic approach enhances the material's ability to selectively adsorb precious metals like platinum. rsc.org Another PSM approach is metal-ion metathesis, where the metal nodes of a different MOF, like HKUST-1, are partially or fully exchanged with iron to create a defect-rich, amorphous Fe-BTC. rsc.org This method can be used to introduce specific functionalities and alter the porosity and catalytic activity of the resulting material. rsc.org

Hybrid Systems with Carbon-Based Materials

The integration of this compound (Fe-BTC) with various carbon-based nanomaterials has been a significant area of research, aiming to combine the porosity and catalytic activity of the MOF with the high conductivity and surface area of carbon materials.

Composites of Fe-BTC and graphene oxide (GO) have been synthesized hydrothermally, creating a novel photocatalyst. dlu.edu.vn The interaction between the oxygen-containing functional groups on GO and the metal centers of the Fe-BTC can enhance the adsorption capacity of the composite material. dlu.edu.vn The resulting Fe-BTC/GO nanocomposite exhibits a mesoporous structure and has shown high efficiency in the photocatalytic degradation of reactive dyes in aqueous solutions. dlu.edu.vn Research on similar MOF composites, such as those involving Co-BTC and reduced graphene oxide (rGO), has demonstrated that the inclusion of rGO can enhance electrocatalytic activity, although the amount of rGO must be optimized to prevent blockage of the MOF's active sites. researchgate.net

Table 1: Properties of Fe-BTC/Graphene Oxide Composite

PropertyValue/DescriptionReference
Synthesis MethodHydrothermal dlu.edu.vn
StructureMesoporous dlu.edu.vn
Fe(III) Oxo Cluster Size10-20 nm dlu.edu.vn
ApplicationPhotocatalytic degradation of reactive dyes dlu.edu.vn

Table 2: Electrochemical Properties of PANI/Fe-BTC Composites

Aniline:Fe-BTC RatioGravimetric Capacitance (at 20 mV s⁻¹)Electrical ConductivityKey FindingReference
High Aniline Fraction346 F g⁻¹4 S cm⁻¹Enhanced gravimetric capacitance. bg.ac.rsresearchgate.net
Low Aniline FractionLower0.04 S cm⁻¹Favorable reduction transitions at more positive potentials. bg.ac.rsresearchgate.net

Composites of Fe-BTC with carbon nanotubes (CNTs) have been synthesized using a one-step solvothermal method, which incorporates both multi-walled (MWCNTs) and single-walled (SWCNTs) nanotubes in-situ. mdpi.com This process results in CNTs being embedded within the porous structure of the Fe-BTC, creating a strong synergy between the two materials. mdpi.com The incorporation of CNTs can enhance the physical-chemical and optical properties of the MOF. mdpi.com Specifically, CNTs can improve the mobility of electrons, reduce the recombination of charge carriers (electron/hole pairs), and thus boost photocatalytic activity, for example, in the reduction of CO2 to clean fuels. mdpi.com While CNTs are intrinsically hydrophobic due to their graphitic structure, techniques like micropatterning or electrochemical wetting can be employed to modify their surface properties from hydrophobic to hydrophilic, which could be a crucial consideration for applications in aqueous environments. mdpi.comnih.gov

Integration with Inorganic Supports (e.g., Mesoporous Silica)

The performance of this compound, a semi-amorphous Fe-BTC material, can be significantly enhanced by integrating it with various inorganic supports. nih.govacs.org This approach creates composite materials that leverage the properties of each component, leading to improved stability, functionality, and processability. Common inorganic supports include silica, alumina, and various carbonaceous materials.

One notable example is the development of composites using MIL-100(Fe), the crystalline analogue of this compound, and silica gel for atmospheric water harvesting. repec.org In this application, the high water adsorption capacity of the MOF is combined with the physical robustness of the silica support. The resulting composite demonstrates superior performance for ultra-low heat-driven water harvesting systems. repec.org

Composites of this compound with alumina have also been explored, particularly for improving methane (B114726) adsorption under humid conditions. researchgate.net The integration with alumina can enhance the material's resistance to moisture, which is a significant challenge for many MOFs. acs.org

Furthermore, this compound and its derivatives have been combined with activated carbon (AC). A magnetic nanocomposite, MIL-100(Fe)@Fe₃O₄@AC, was synthesized where MIL-100(Fe) was grown on the surface of activated carbon that was previously coated with iron oxide nanoparticles. mdpi.com In this composite, the activated carbon acts as a porous support, while the iron oxide provides both a magnetic core for easy separation and a source of iron for the in situ growth of the MOF. mdpi.com

Multifunctional Composites for Enhanced Performance

Creating multifunctional composites by combining this compound or its crystalline counterpart, MIL-100(Fe), with other materials is a key strategy for unlocking new capabilities and improving performance in specific applications. These composites often exhibit synergistic effects where the combined performance is greater than the sum of the individual components.

The porous nature of this compound makes it a prime candidate for adsorption applications, and its performance can be synergistically improved in composite form. mdpi.com

A composite of MIL-100(Fe) and RD silica gel, developed for atmospheric water harvesting, showed a significant increase in performance over the parent silica gel. repec.org The composite containing 69% MIL-100(Fe) by weight demonstrated a 213.8% increase in net adsorbate uptake compared to silica gel alone, highlighting a powerful synergistic effect. repec.org Similarly, novel composites of MIL-100(Fe) with other MOFs, such as MIL-101(Cr) or CPO-27(Ni), have been synthesized to enhance water vapor capacity. bohrium.com The MIL-101(Cr)/MIL-100(Fe) composite showed improved water uptake at high relative pressures, while the CPO-27(Ni)/MIL-100(Fe) composite excelled at low relative pressures. bohrium.com

In the realm of pollutant removal, a magnetic MIL-100(Fe)@Fe₃O₄@AC nanocomposite was shown to be a highly efficient adsorbent for Rhodamine B dye. mdpi.com The composite benefited from the high surface area of both the MOF and the activated carbon, leading to enhanced adsorption capacity. mdpi.com Another study demonstrated that membranes modified with this compound were effective for the removal of the antibiotic tetracycline from water, showcasing the synergy between membrane filtration and MOF adsorption. mdpi.com

Table 1: Synergistic Effects on Adsorption in this compound/MIL-100(Fe) Composites

Composite MaterialTarget AdsorbatePerformance MetricImprovement/Synergistic Effect
69% MIL-100(Fe) / 29% Silica GelWater VaporNet Adsorbate Uptake213.8% increase over parent silica gel repec.org
MIL-101(Cr)/MIL-100(Fe)Water VaporAdsorption CapacityIncreased uptake at high relative pressures bohrium.com
CPO-27(Ni)/MIL-100(Fe)Water VaporAdsorption CapacityIncreased uptake at low relative pressures bohrium.com
MIL-100(Fe)@Fe₃O₄@ACRhodamine B DyeAdsorption CapacityHigh removal efficiency due to combined porosity mdpi.com
This compound in PVDF MembraneTetracyclineRemoval EfficiencyEffective removal via combined filtration-adsorption mdpi.com

While most MOFs, including this compound, have inherently low electrical conductivity, they are excellent precursors for creating highly conductive, porous carbon-based composites for energy storage applications. researchgate.netsci-hub.se The process typically involves the pyrolysis (thermal decomposition in an inert atmosphere) of the MOF.

During the pyrolysis of this compound, the organic linker (1,3,5-benzenetricarboxylate) serves as a sacrificial carbon precursor, while the iron ions act as a catalyst, promoting the formation of graphitic carbon. rug.nl This process significantly enhances the graphitization and electrical conductivity of the final carbon material. rug.nl The resulting material is a composite of iron nanoparticles embedded within a hierarchical porous carbon matrix, which is highly suitable for electrochemical applications. researchgate.netrug.nl

These MOF-derived carbon composites have been successfully applied as electrode materials in lithium-ion batteries and supercapacitors. A nanoscale Fe-BTC framework, similar to this compound, demonstrated outstanding electrochemical performance for lithium storage. researchgate.net When used as an anode material, it exhibited a high reversible capacity of up to 1021 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹. mdpi.com Even at higher rates, it maintained capacities of 436 and 408 mAh g⁻¹ after 400 cycles at 500 and 1000 mA g⁻¹, respectively, highlighting its potential for high-power battery applications. mdpi.com

Similarly, hierarchically porous carbon nanoshells derived from this compound have been used in supercapacitors. mdpi.com The unique structure, featuring micropores in the graphitic shell and mesopores in the inner voids, provides an ideal architecture for charge storage. mdpi.com The combination of high surface area, hierarchical porosity, and improved electronic conductivity from the embedded graphitic carbon leads to superior supercapacitor performance. mdpi.com

Table 2: Electrochemical Performance of this compound-Derived Composites

ApplicationComposite MaterialKey Performance MetricReported Value
Lithium-Ion Battery AnodeNanoscale Fe-BTC (this compound-like)Reversible Capacity1021 mAh g⁻¹ (after 100 cycles at 100 mA g⁻¹) mdpi.com
Lithium-Ion Battery AnodeNanoscale Fe-BTC (this compound-like)High-Rate Capacity436 mAh g⁻¹ (after 400 cycles at 500 mA g⁻¹) mdpi.com
Supercapacitor ElectrodeCarbon Nanoshells from this compoundSpecific CapacitanceHigh electrochemical performance due to hierarchical porosity mdpi.com

Regeneration and Reusability of Mof 5 and Its Derivatives

Thermal and Pressure Swing Adsorption Regeneration Methods

Thermal Swing Adsorption (TSA) and Pressure Swing Adsorption (PSA) are common techniques for the regeneration of porous adsorbent materials. These methods rely on shifting the equilibrium of adsorption by changing the temperature or pressure, respectively, to induce the desorption of captured molecules.

Thermal Swing Adsorption (TSA) involves heating the saturated MOF to a temperature at which the adsorbed molecules have enough kinetic energy to overcome the forces holding them within the pores. The desorbed molecules are then purged from the system, typically using an inert gas flow. For Basolite F300, its thermal stability is a key factor in the applicability of TSA. Studies have shown that the Fe-BTC framework is generally stable up to temperatures of around 300°C. researchgate.net In a study on methane (B114726) adsorption, desorption was successfully carried out at 423 K (150°C) using an air stream, demonstrating the feasibility of thermal regeneration for this application. nih.gov The efficiency of TSA is dependent on achieving a temperature that is high enough for complete desorption without causing thermal degradation of the MOF structure. csic.es

Pressure Swing Adsorption (PSA) operates by reducing the partial pressure of the adsorbate in the gas phase, which shifts the adsorption equilibrium towards desorption. This is typically achieved by lowering the total pressure of the system or by purging with a non-adsorbing gas at a lower pressure. PSA is an energy-efficient alternative to TSA, particularly for adsorbates that are weakly bound to the MOF surface. While specific PSA protocols for this compound are not extensively detailed in the literature, the general principles apply. The effectiveness of PSA for regenerating this compound would depend on the strength of the interaction between the adsorbate and the iron active sites and the porous framework.

The choice between TSA and PSA, or a combination of both (Temperature-Pressure Swing Adsorption, TPSA), depends on the specific application. For strongly adsorbed species, a thermal swing is often necessary, while for weakly adsorbed molecules, a pressure swing may be sufficient and more economical.

Solvent-Based Regeneration Protocols for Adsorbate Removal

Solvent-based regeneration is an effective method for removing adsorbates that are strongly held within the MOF pores or when thermal methods are not suitable. This technique involves washing the saturated this compound with a suitable solvent that can dissolve the adsorbate and displace it from the pores. The selection of the solvent is crucial to ensure it does not damage the MOF structure.

For the regeneration of MOFs, polar solvents are often employed to remove adsorbed organic molecules. For instance, washing with methanol (B129727) has been shown to be an effective regeneration strategy for some MOFs. csic.es In the context of Fe-BTC, which is the foundational material for this compound, studies on its use in the removal of dyes from water have demonstrated its reusability after regeneration. One study on the removal of methylene (B1212753) blue showed that an Fe-BTC material could be regenerated by washing with ethanol (B145695) and drying at 120°C for 6 hours. ijaems.com

The effectiveness of solvent regeneration depends on several factors, including the solubility of the adsorbate in the solvent, the interaction of the solvent with the MOF framework, and the ease of removing the solvent from the MOF after regeneration. Complete removal of the solvent is necessary to ensure the availability of the pores for the next adsorption cycle. This is often achieved by a subsequent mild thermal treatment under vacuum.

Defect-Healing and Structural Restoration Strategies

Defects in the crystal structure of MOFs can occur during synthesis or can be induced during their application and regeneration. These defects, such as missing linkers or metal clusters, can impact the material's performance and stability. Defect-healing and structural restoration are advanced strategies aimed at repairing these imperfections.

While the concept of "defect engineering" is often used to intentionally introduce defects to enhance certain properties, post-synthesis repair mechanisms are less explored, especially for commercial materials like this compound. Theoretical and experimental studies on other MOFs have shown that it is possible to heal defects by introducing missing components (e.g., linkers) under specific conditions, allowing for the reconstruction of the crystalline framework. However, there is a lack of specific research on the application of such defect-healing strategies for the regeneration of used this compound.

The amorphous or low-crystalline nature of this compound might present both challenges and opportunities for structural restoration. nih.gov While the absence of long-range order makes it difficult to characterize and repair specific crystallographic defects, it might also impart a degree of flexibility that could be advantageous for certain restorative processes. Further research is needed to develop viable defect-healing protocols for this material.

Longevity and Recycling Efficacy in Continuous Operation

The long-term performance and stability of this compound over multiple adsorption-desorption cycles are critical for its practical application. Several studies have demonstrated the good reusability of Fe-BTC materials in various contexts.

In a study on methane adsorption from streams with high humidity, this compound showed good stability with minimal loss of adsorption capacity over three consecutive cycles. nih.gov Notably, in the presence of water, the methane adsorption capacity of this compound even showed a slight increase after the first cycle, highlighting its robustness in humid conditions. nih.gov

Another study on the use of a sustainably synthesized Fe-BTC for the Fenton oxidation of methylene blue demonstrated that the material could be reused for several reaction cycles with a minimal loss of activity. researchgate.net Similarly, a nanoscale Fe-BTC used for lithium storage exhibited high reversible capacity after 100 cycles. rsc.org

These findings suggest that this compound possesses good structural and chemical stability, which translates to a high potential for longevity and recycling efficacy. However, most of these studies are conducted on a laboratory scale and over a limited number of cycles. For industrial applications, data from long-term, continuous operation in pilot or full-scale plants would be necessary to fully assess its longevity and to establish optimal regeneration protocols that maximize its useful life.

Table 1: Methane Adsorption Capacity of this compound Over Three Cycles

Cycle NumberMethane Adsorption Capacity (mmol/g)
1~1.2
2~1.2
3~1.2

Note: Data is estimated from graphical representations in the source material and indicates stable performance in the absence of humidity. nih.gov

Economic and Environmental Viability of Regeneration Protocols

The choice of regeneration method has a significant impact on the operational costs.

TSA can be energy-intensive due to the heating and cooling requirements. The availability of low-cost waste heat could significantly improve its economic viability. acs.org

PSA generally has lower energy consumption than TSA but may not be effective for all adsorbates.

Solvent-based regeneration introduces the costs of the solvent, its recovery, and the treatment of any resulting waste streams. The use of green and easily recyclable solvents is preferable.

Choosing environmentally benign regeneration methods is key to the sustainable use of this compound. This includes optimizing energy efficiency in thermal methods and using green solvents in solvent-based methods. The high stability and recyclability of this compound can offset its initial production impact by reducing the need for frequent replacement and disposal.

Future Directions and Emerging Research Avenues

Rational Design of Basolite F300 Analogues with Tailored Properties

The semi-amorphous nature and inherent structural defects of this compound present both challenges and opportunities for rational design. Research is focused on understanding how synthesis parameters can be manipulated to control the degree of crystallinity, pore size distribution, and the presence of specific active sites. By employing methods such as varying synthesis temperatures, solvents, precursor concentrations, or utilizing specific modulators, researchers aim to create Fe-BTC analogues with precisely tailored properties for targeted applications acs.orgcsic.esnih.gov. For instance, controlling the iron source (Fe(II) vs. Fe(III)) can influence the resulting MOF structure and properties, offering a pathway to tune catalytic activity or adsorption selectivity csic.es. Understanding the relationship between structural features, such as the presence of mesocages, and performance is crucial for designing next-generation Fe-BTC materials acs.org.

Integration of this compound with Advanced Functional Materials for Novel Applications

To overcome limitations such as powder handling and to enhance performance, integrating this compound with other advanced materials is a key research direction. Composites formed by incorporating this compound into polymer matrices, such as polyvinylidene fluoride (B91410) (PVDF) or polyacrylonitrile (B21495) (PAN), are being explored for applications in membranes or coatings, potentially improving mechanical stability and processability rsc.orgresearchgate.net. Supporting this compound on various substrates, including carbon materials or nanofibers, can also enhance its dispersion, stability, and catalytic efficiency rsc.orgresearchgate.net. These hybrid materials can leverage synergistic effects, leading to improved performance in areas like heavy metal removal, catalysis, or gas separation, opening avenues for novel applications beyond the capabilities of the standalone MOF rsc.orgresearchgate.net.

Challenges and Prospects for Industrial Scale-Up and Commercialization

The transition of this compound from laboratory synthesis to industrial-scale production presents significant challenges. These include the cost of precursors, the environmental impact of solvents used in synthesis, and the need for reproducible batch-to-batch quality scispace.comdntb.gov.ua. A major hurdle is the processing of MOF powders into industrially viable forms, such as pellets or granules, which often involves mechanical compression. This process can induce amorphization or structural collapse, leading to a substantial reduction in surface area and adsorption capacity nih.govmdpi.com. Research is actively pursuing more sustainable and cost-effective synthesis routes, including continuous flow methods and water-based syntheses, to address these issues acs.orgdntb.gov.uasci-hub.se. Developing efficient and non-destructive shaping techniques that preserve the MOF's porous structure is also critical for commercialization dntb.gov.uanih.gov.

In-Operando Characterization of this compound Processes for Real-Time Insights

Understanding the dynamic behavior of this compound under actual operating conditions is vital for optimizing its performance and designing more robust applications. In situ and operando characterization techniques, such as Fourier-transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and X-ray absorption spectroscopy (XAS), are employed to monitor structural and chemical changes in real-time during catalytic reactions or adsorption processes sigmaaldrich.comresearchgate.netresearchgate.netcapes.gov.brrsc.orgnih.govmdpi.com. For example, studying the interaction of this compound with gases like CO2 or water under pressure can reveal insights into its adsorption mechanisms and stability sigmaaldrich.comresearchgate.net. Similarly, in situ spectroscopic studies during catalytic reactions can identify active sites and reaction intermediates, providing crucial data for improving catalytic efficiency and selectivity researchgate.netcapes.gov.br. These advanced characterization methods are key to deciphering the complex behavior of MOFs like this compound in demanding environments.

Advanced Theoretical Prediction and High-Throughput Screening Methodologies

Computational approaches, including density functional theory (DFT), Monte Carlo simulations, and molecular dynamics, play an increasingly important role in advancing MOF research. These methods enable the prediction of material properties, the simulation of adsorption and reaction mechanisms, and the exploration of structure-property relationships for this compound and its analogues sigmaaldrich.comresearchgate.netrsc.orgchemrxiv.org. Theoretical modeling can help in understanding the semi-amorphous structure of this compound and predicting the impact of defects on its performance chemrxiv.orgresearchgate.net. Furthermore, high-throughput screening methodologies, combined with computational power, can accelerate the discovery of new MOF compositions or composite materials with optimized characteristics for specific applications, significantly speeding up the materials discovery process nih.gov.

Q & A

(B) What are the structural characteristics of Basolite F300, and how do they differ from crystalline MOFs like MIL-100(Fe)?

This compound is an iron-based metal-organic framework (MOF) with a disordered, amorphous structure. Unlike crystalline MIL-100(Fe), which has a well-defined MTN-zeotype framework with dual pore systems (18–27 Å), this compound lacks long-range structural order beyond 8 Å, resulting in a single, less-defined pore network . X-ray diffraction (XRD) and pair distribution function (PDF) analyses reveal similarities in Fe-O, Fe-C, and Fe-Fe coordination shells between the two materials, but this compound exhibits reduced Lewis acid sites and hydrophilicity due to structural disorder .

Methodological Insight: Use XRD to distinguish crystallinity and PDF analysis to compare short-range atomic environments. Nitrogen adsorption isotherms with NLDFT modeling can quantify porosity differences .

(B) How is this compound synthesized, and what factors influence its structural properties?

This compound is synthesized via a solvothermal method using Fe(III) salts and 1,3,5-benzenetricarboxylic acid (BTC). Structural disorder arises from rapid crystallization kinetics or incomplete ligand coordination. A scalable, alkaline-free synthesis route has been reported, enabling nanoscale Fe-BTC production with properties akin to commercial this compound .

Methodological Insight: Control reaction temperature and ligand-to-metal ratios to tune crystallinity. Characterize intermediates with thermogravimetric analysis (TGA) to monitor framework stability .

(B) Which characterization techniques are critical for analyzing this compound’s physicochemical properties?

  • Porosity: N₂ adsorption isotherms with NLDFT modeling for pore size distribution .
  • Acidity: Pyridine-probe FTIR to quantify Lewis acid sites .
  • Hydrophilicity: Methanol adsorption isotherms to compare surface polarity with MIL-100(Fe) .
  • Local Structure: X-ray PDF for Fe coordination environments .

(A) Why does this compound exhibit lower benzene adsorption capacity compared to Basolite C300 (HKUST-1)?

In liquid-phase benzene separation from alkanes, Basolite C300 (HKUST-1) outperforms F300 (0.25 g/g vs. negligible adsorption) due to its copper paddlewheel clusters, which enable π-coordination with benzene. This compound’s iron centers lack this interaction mechanism, and its disordered structure further reduces accessible active sites .

Methodological Insight: Use gas chromatography (GC) to quantify adsorption capacities. Pair with XPS to confirm metal-ligand interactions .

(A) How does structural disorder in this compound influence its catalytic performance in hydrogenation reactions?

Disorder reduces Lewis acid sites, making this compound more hydrophobic than MIL-100(Fe). This property affects Pd nanoparticle deposition: colloidal particle deposition (CPD) on F300 yields larger, uneven Pd clusters due to poor diffusion in amorphous pores, whereas MIL-100(Fe)’s ordered pores support smaller, uniform particles. Despite lower Pd loading (1.78 wt% vs. 3.95 wt%), F300-based catalysts show moderate activity in solvent-free cyclohexene hydrogenation .

Methodological Insight: Compare metal loading via ICP-OES and nanoparticle size via TEM. Test catalytic activity under solvent-free conditions to minimize hydrophilicity bias .

(A) Can this compound’s lithium storage capacity be optimized for battery applications?

Nanoscale Fe-BTC derived from this compound exhibits high reversible capacities (up to 1021 mAh/g after 100 cycles at 100 mA/g) due to enhanced Li⁺ diffusion in nanostructured frameworks. Performance is tunable by adjusting carbon content via furfuryl alcohol (FA) impregnation before pyrolysis .

Methodological Insight: Use galvanostatic cycling to assess capacity retention. Pair with SEM to correlate particle size with electrochemical stability .

(A) How do conflicting reports on this compound’s adsorption properties arise, and how can they be resolved?

Discrepancies stem from structural variability (e.g., synthesis conditions) and application-specific testing (e.g., gas vs. liquid phase). For example, F300’s poor benzene adsorption in liquids contrasts with its strong CO₂ uptake in gas-phase studies. Standardize protocols: Pre-activate samples at 150°C under vacuum to remove solvents, and report synthesis parameters (e.g., solvent, aging time) .

(A) What strategies improve this compound’s stability under catalytic or electrochemical conditions?

  • Thermal Stability: Carbonization via pyrolysis preserves framework integrity. Fe@C composites show stability up to 400°C .
  • Chemical Stability: Avoid aqueous environments; use organic solvents to prevent hydrolysis .

Methodological Insight: Monitor stability via in situ XRD during thermal treatment. Test cyclability in non-aqueous electrolytes for battery applications .

(A) How does hydrophilicity impact this compound’s performance in adsorption-driven applications?

MIL-100(Fe)’s hydrophilic surface enhances methanol adsorption (12% higher per surface area than F300), whereas F300’s hydrophobicity favors non-polar adsorbates like CO₂. Hydrophilicity is tunable via defect engineering: Introduce hydroxyl groups during synthesis to increase polarity .

Methodological Insight: Probe hydrophilicity using water contact angle measurements. Compare adsorption isotherms of polar vs. non-polar molecules .

(A) What advanced modeling approaches address challenges in studying this compound’s amorphous structure?

Molecular dynamics (MD) simulations with force fields parameterized for Fe-BTC can predict diffusion pathways in disordered pores. Pair with PDF-derived structural data to validate models .

Methodological Insight: Use software like GROMACS for MD simulations. Validate with experimental PDF and adsorption data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.